molecular formula C11H6ClNO4 B1584872 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde CAS No. 329222-78-8

5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Cat. No.: B1584872
CAS No.: 329222-78-8
M. Wt: 251.62 g/mol
InChI Key: DIZCCNXYIFDHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C11H6ClNO4 and its molecular weight is 251.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-10-3-1-7(13(15)16)5-9(10)11-4-2-8(6-14)17-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZCCNXYIFDHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347277
Record name 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-78-8
Record name 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The primary focus is on a modular approach centered around the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. We will delve into the rationale behind this strategic choice, provide detailed, field-tested protocols for the synthesis of key precursors, and explore the mechanistic underpinnings of the catalytic cycle. Additionally, an alternative pathway via Meerwein arylation is discussed, offering a comparative perspective. This document is intended to serve as a practical and scientifically grounded resource for researchers engaged in the synthesis of complex organic molecules.

Introduction and Strategic Overview

The compound this compound represents a class of highly functionalized heteroaromatic scaffolds. The furan ring is a prevalent motif in numerous biologically active natural products and pharmaceuticals.[1] The presence of an aldehyde offers a versatile handle for subsequent modifications, such as condensations or reductive aminations, while the substituted phenyl ring provides a platform for tuning electronic and steric properties.[2] The chloro and nitro groups, in particular, are key functional groups that can be exploited in further synthetic transformations, such as nucleophilic aromatic substitution or reduction to an aniline derivative.

Synthesizing such a bi-aryl structure necessitates a reliable method for forging the carbon-carbon bond between the furan and phenyl rings. Among the plethora of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[3][4]

Our primary strategy, therefore, involves a retrosynthetic disconnection across the aryl-furan bond, leading to two key precursors: 2-Formylfuran-5-boronic acid and a suitable aryl halide, 1-Chloro-2-iodo-4-nitrobenzene .

Primary Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[5][6] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide.[3] This approach is particularly effective for creating bi-aryl linkages, as required for our target molecule.[7]

Suzuki Coupling Scheme cluster_reactants Reactants cluster_products Products R1 2-Formylfuran-5-boronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) R2 1-Chloro-2-iodo-4-nitrobenzene R2->Catalyst + P This compound Catalyst->P Suzuki-Miyaura Coupling

Caption: Overall scheme for the Suzuki-Miyaura coupling reaction.

Synthesis of Precursor 1: 2-Formylfuran-5-boronic acid

This key intermediate contains both the furan-2-carbaldehyde moiety and the boronic acid at the 5-position required for the coupling.[8] Its synthesis from commercially available 2-furaldehyde (furfural) is a multi-step process that hinges on the temporary protection of the reactive aldehyde group.[9]

Causality Behind the Experimental Choices:

  • Protection: The aldehyde group is highly reactive towards the organolithium reagents used for metallation. Therefore, it must be protected, typically as an acetal (e.g., diethyl acetal), which is stable under basic conditions but easily removed with acid.[10]

  • Metallation: The C5 proton of the furan ring is the most acidic and can be selectively removed by a strong base like Butyl Lithium (BuLi) or Lithium Diisopropylamide (LDA) to form a highly nucleophilic furyl-lithium species.[9] Low temperatures (-40°C or below) are critical to prevent side reactions.

  • Borylation: The furyl-lithium intermediate readily attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a boronate ester intermediate.

  • Deprotection & Hydrolysis: Acidic work-up serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the aldehyde.[9][10]

Experimental Protocol: Synthesis of 2-Formylfuran-5-boronic acid[9]

  • Protection: To a solution of 2-furaldehyde in ethanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Add triethyl orthoformate and stir at room temperature until TLC analysis indicates complete conversion to the diethyl acetal. Neutralize the acid, remove the solvent under reduced pressure, and purify the resulting furfural diethyl acetal.

  • Metallation & Borylation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected furfural diethyl acetal and triisopropyl borate in anhydrous THF. Cool the solution to -40°C.

  • Slowly add a solution of Lithium Diisopropylamide (LDA) in THF dropwise, maintaining the temperature below -40°C.

  • After the addition is complete, allow the reaction mixture to stir at -40°C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and quench by slowly adding an aqueous solution of hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to yield 5-formyl-2-furylboronic acid as a solid.[9]

Synthesis of Precursor 2: 1-Chloro-2-iodo-4-nitrobenzene

This aryl halide is designed for selective coupling. The carbon-iodine bond is significantly more reactive towards palladium oxidative addition than the carbon-chlorine bond, ensuring the correct regioselectivity in the Suzuki coupling. The most direct synthesis starts from 2-chloro-5-nitroaniline via a Sandmeyer-type reaction.[11]

Causality Behind the Experimental Choices:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., sulfuric acid). This reaction must be performed at low temperatures (typically 0 to -5°C) to prevent the unstable diazonium salt from decomposing.[11][12]

  • Iodide Displacement: The diazonium group is an excellent leaving group (as N₂ gas). It is readily displaced by an iodide nucleophile, typically from potassium iodide, to form the aryl iodide. This step is often performed by adding the cold diazonium salt solution to a solution of potassium iodide.[11]

Experimental Protocol: Synthesis of 1-Chloro-2-iodo-4-nitrobenzene[11]

  • Diazotization: In a beaker, dissolve 2-chloro-5-nitroaniline in a mixture of concentrated sulfuric acid and water with mechanical stirring. Cool the resulting solution to -5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. Stir the mixture for 30 minutes in the ice bath after addition is complete.

  • Iodination: In a separate, larger flask, dissolve potassium iodide in water and cool it to below 5°C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. A vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the temperature below 5°C.

  • Continue stirring the reaction mixture for 3 hours, allowing it to slowly warm.

  • Work-up and Isolation: Extract the mixture with ethyl acetate. Combine the organic phases and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine) and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to obtain 1-chloro-2-iodo-4-nitrobenzene as a crystalline solid.[11]

The Core Reaction: Suzuki-Miyaura Coupling

With both precursors in hand, the final step is the palladium-catalyzed cross-coupling. The reaction mechanism is a well-understood catalytic cycle.[13][14]

Suzuki Cycle center Pd(0)Ln OA Oxidative Addition center->OA Intermediate1 Ar-Pd(II)Ln-I OA->Intermediate1 TM Transmetalation Intermediate2 Ar-Pd(II)Ln-R TM->Intermediate2 RE Reductive Elimination RE->center Product Ar-R RE->Product Product Released ArX Ar-I ArX->OA Boronic R-B(OH)₂ Base Base (OH⁻) Intermediate1->TM + [R-B(OH)₃]⁻ Intermediate2->RE

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound[7]

  • Reaction Setup: To a round-bottom flask, add 2-formylfuran-5-boronic acid, 1-chloro-2-iodo-4-nitrobenzene, and a suitable base (e.g., potassium carbonate).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., Ethanol/H₂O, 1:1 v/v).

  • Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of Palladium(II) acetate and a phosphine ligand).

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80°C) and stir until TLC or LC-MS analysis indicates the consumption of the starting materials.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to afford the final product, this compound.

Alternative Synthetic Pathway: Meerwein Arylation

An alternative, more classical approach to forming the aryl-furan bond is the Meerwein arylation.[15] This reaction involves the copper-catalyzed addition of an aryl diazonium salt to an electron-rich alkene, which in this case is the furan ring.[16][17]

Principle and Rationale: The reaction is initiated by the reduction of the diazonium salt by a copper(I) catalyst to generate an aryl radical and nitrogen gas. This highly reactive aryl radical then adds to the C5 position of the furan ring. The resulting radical intermediate is then oxidized to a cation, which subsequently loses a proton to regenerate the aromatic furan ring system.

Proposed Protocol Outline:

  • Prepare the aryl diazonium salt from 2-chloro-5-nitroaniline as described in section 2.2.

  • In a separate flask, dissolve 2-furaldehyde in a suitable solvent (e.g., acetone).

  • Add a copper(I) or copper(II) salt catalyst (e.g., CuCl₂).

  • Slowly add the cold diazonium salt solution to the furan solution.

  • After the reaction is complete, the product would be isolated via extraction and purified by chromatography.

While potentially effective, the Meerwein arylation often requires more careful control of reaction conditions and can sometimes lead to lower yields and more byproducts compared to the highly reliable and versatile Suzuki-Miyaura coupling.

Data Summary

The following table summarizes the key parameters for the primary synthetic pathway.

StepKey ReagentsSolvent SystemTypical YieldKey Conditions
1 2-Furaldehyde, Triethyl orthoformate, p-TSAEthanol>90%Acetal Protection
2 Furfural diethyl acetal, LDA, Triisopropyl borateTHF60-75%Metallation/Borylation at -40°C, Acidic work-up
3 2-Chloro-5-nitroaniline, NaNO₂, H₂SO₄, KIWater50-60%Diazotization at <5°C[11]
4 2-Formylfuran-5-boronic acid, 1-Chloro-2-iodo-4-nitrobenzene, Pd(PPh₃)₄, K₂CO₃EtOH/H₂O70-90%Suzuki Coupling at 80°C under inert atmosphere[7]

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a modular strategy employing a Suzuki-Miyaura cross-coupling reaction. This approach allows for the independent synthesis and purification of two key precursors, 2-formylfuran-5-boronic acid and 1-chloro-2-iodo-4-nitrobenzene, which are then coupled in a high-yielding final step. The rationale for each procedural step, from protecting group strategy to the choice of catalytic system, is grounded in well-established principles of organic chemistry. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

An In-depth Technical Guide to 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde (CAS Number: 329222-78-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde, a key heterocyclic building block. We will delve into its chemical and physical properties, explore robust synthetic routes, analyze its reactivity, and discuss its potential applications in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers engaged in the synthesis and utilization of novel furan-based compounds.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic aldehyde featuring a furan ring linked to a chloronitrophenyl moiety. This unique combination of functional groups imparts specific reactivity and electronic properties to the molecule, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 329222-78-8[1]
Molecular Formula C₁₁H₆ClNO₄[2]
Molecular Weight 251.62 g/mol [2]
Appearance Expected to be a solidInferred from similar compounds[3][4]
Melting Point Not explicitly reported; similar compounds melt in a wide rangeInferred from related structures[3][4]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solventsInferred from general properties of similar compounds
Spectral Data 1H NMR and Mass Spectrometry data are available in spectral databases.

Synthesis of this compound

The synthesis of 5-arylfuran-2-carbaldehydes can be achieved through several established methodologies. Two of the most prominent and reliable routes are the Meerwein arylation and palladium-catalyzed cross-coupling reactions.

Synthetic Route 1: Meerwein Arylation

The Meerwein arylation involves the reaction of a diazonium salt, generated from an aniline, with an activated alkene, in this case, furan-2-carbaldehyde.[5] This method is a classical and cost-effective way to form the aryl-furan bond.

Reaction Scheme:

Meerwein_Arylation aniline 2-Chloro-5-nitroaniline diazonium 2-Chloro-5-nitrophenyl diazonium salt aniline->diazonium NaNO₂, HCl 0-5 °C product This compound diazonium->product Cu(II) catalyst Solvent (e.g., acetone/water) furfural Furan-2-carbaldehyde furfural->product Cu(II) catalyst Solvent (e.g., acetone/water)

Caption: Meerwein arylation pathway for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed):

  • Diazotization:

    • In a flask equipped with a stirrer and cooled to 0-5 °C, dissolve 2-chloro-5-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting solution for an additional 15-20 minutes to ensure complete formation of the diazonium salt.

  • Meerwein Arylation:

    • In a separate reaction vessel, prepare a solution of furan-2-carbaldehyde in a suitable solvent such as acetone.

    • Add a catalytic amount of a copper(II) salt, for example, copper(II) chloride.

    • To this mixture, add the previously prepared cold diazonium salt solution dropwise, ensuring the temperature does not rise significantly. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of water and extract with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Synthetic Route 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a highly versatile and efficient method for forming carbon-carbon bonds.[6][7] This approach involves the reaction of a furan derivative (either a boronic acid or a halide) with a corresponding phenyl partner.

Reaction Scheme:

Suzuki_Coupling furan_halide 5-Bromofuran-2-carbaldehyde product This compound furan_halide->product Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) phenyl_boronic (2-Chloro-5-nitrophenyl)boronic acid phenyl_boronic->product Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water)

Caption: Suzuki-Miyaura cross-coupling for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup:

    • To a reaction flask, add 5-bromofuran-2-carbaldehyde, (2-chloro-5-nitrophenyl)boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%), and a base like potassium carbonate or cesium carbonate (typically 2-3 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.

  • Reaction Execution:

    • Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and water.

    • Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-deficient nature of the aromatic rings.

  • The Aldehyde Group: The formyl group is a versatile handle for a wide range of chemical transformations. It readily undergoes nucleophilic addition, condensation reactions, and oxidation/reduction. For instance, it can be a key reactant in the synthesis of chalcones through Claisen-Schmidt condensation with ketones.[8] It can also be converted to an oxime, a hydrazone, or reduced to an alcohol.

  • The Aryl-Furan Scaffold: The presence of the electron-withdrawing nitro group on the phenyl ring and the chloro substituent influences the electronic properties of the entire molecule. This can affect the reactivity of the furan ring in electrophilic substitution reactions. The nitro group itself can be a site for chemical modification, for example, reduction to an amine, which opens up further synthetic possibilities for creating a diverse library of compounds.

Potential Applications in Drug Discovery and Materials Science

Derivatives of 5-nitrofuran are known to possess a broad spectrum of biological activities, most notably antibacterial properties.[9] The furan ring is a common scaffold in many clinically approved drugs.[10]

  • Medicinal Chemistry: this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for their antibacterial activity.[8] The aldehyde functionality allows for the straightforward introduction of various pharmacophores, enabling the exploration of structure-activity relationships.

  • Intermediate for Novel Heterocycles: This compound is a key precursor for the synthesis of a variety of heterocyclic systems. The aldehyde can participate in multicomponent reactions to build complex molecular architectures. For example, it can be used to synthesize chalcones which are precursors to pyrazolines, isoxazoles, and other biologically active heterocycles.[8]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its synthesis can be reliably achieved through established methods like the Meerwein arylation and Suzuki-Miyaura cross-coupling. The presence of multiple reactive sites allows for its elaboration into a wide array of more complex molecules, particularly those with potential applications in medicinal chemistry as antibacterial agents and other therapeutic candidates. This guide provides a solid foundation for researchers looking to incorporate this promising intermediate into their synthetic strategies.

References

Biological activity of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde Derivatives

Executive Summary

The furan nucleus, particularly when substituted with a nitro group at the 5-position, represents a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a broad spectrum of biological activities.[1] This technical guide focuses on derivatives of this compound, a molecule poised for the development of novel therapeutic agents. The inherent reactivity of the C2-aldehyde group allows for extensive chemical modification, enabling the synthesis of diverse molecular libraries. The core of this scaffold's bioactivity often resides in the reductive activation of the 5-nitro group within target cells, a mechanism that has been successfully exploited in antimicrobial agents for over six decades.[2][3] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the mechanistic foundation of nitrofuran bioactivity, strategic synthetic pathways for derivatization, established protocols for biological evaluation, and insights into potential anticancer applications.

The 5-Nitrofuran Scaffold: A Foundation for Potent Bioactivity

The Furan Ring in Medicinal Chemistry

The furan ring is a versatile five-membered aromatic heterocycle present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] Its unique electronic properties and geometry make it an excellent scaffold for constructing complex molecules that can interact with various biological targets. Derivatives of furan-2-carbaldehyde, in particular, serve as crucial starting materials for synthesizing a multitude of bioactive compounds.[1][5]

Core Mechanism: Reductive Activation of the 5-Nitro Group

The defining characteristic and primary driver of the biological activity of 5-nitrofuran derivatives is their function as prodrugs.[2][6] These compounds are relatively inert until they undergo enzymatic reduction of the 5-nitro group within a target cell, such as a bacterium or parasite.[2][3]

  • Enzymatic Activation: This bioactivation is primarily carried out by nitroreductase enzymes (NTRs), such as the oxygen-insensitive type I nitroreductases (e.g., NfsA and NfsB in E. coli).[2][6]

  • Generation of Reactive Intermediates: The enzymatic process involves a stepwise, two-electron reduction of the nitro moiety (R-NO₂) to generate highly reactive and cytotoxic electrophilic intermediates, including the nitroso (R-NO) and hydroxylamino (R-NHOH) derivatives.[2][6][7]

  • Multi-Target Damage: These reactive species are non-specific and can damage a multitude of cellular targets simultaneously. This multi-pronged attack is a key advantage, as it significantly lowers the probability of developing microbial resistance.[2][7] The primary mechanisms of cell death include:

    • DNA and RNA Damage: The electrophilic intermediates can cause lesions and strand breaks in nucleic acids, disrupting replication and transcription.[2]

    • Inhibition of Protein Synthesis: They can react with ribosomal proteins and other essential enzymes, halting protein synthesis.[2][7]

    • Disruption of Metabolic Pathways: Critical enzyme systems, particularly those involved in energy metabolism like the citric acid cycle, are inhibited.[2][7]

Reductive_Activation cluster_cell Bacterial Cell cluster_targets Cellular Targets Nitrofuran 5-Nitrofuran Prodrug (R-NO₂) Nitroreductase Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrofuran->Nitroreductase Enters Cell Intermediates Reactive Electrophilic Intermediates (R-NO, R-NHOH) Nitroreductase->Intermediates Reduction DNA DNA/RNA Damage Intermediates->DNA Proteins Protein Synthesis Inhibition Intermediates->Proteins Metabolism Metabolic Disruption Intermediates->Metabolism Cell_Death Bactericidal Effect DNA->Cell_Death Proteins->Cell_Death Metabolism->Cell_Death

Caption: Reductive activation pathway of nitrofuran prodrugs in a bacterial cell.[2]

Influence of the 5-(2-Chloro-5-nitrophenyl) Substituent

While the 5-nitrofuran core is responsible for the mechanism of action, the substituent at the C5 position plays a crucial role in modulating the compound's overall properties. The 2-chloro-5-nitrophenyl group imparts specific physicochemical characteristics:

  • Lipophilicity: The aryl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes.

  • Electronic Effects: The chloro and nitro groups are electron-withdrawing, influencing the electronic distribution of the entire molecule. This can affect the reduction potential of the C5-nitro group and the reactivity of the C2-aldehyde.

  • Steric Profile: The substitution pattern provides a defined three-dimensional shape that governs how derivatives will interact with the binding pockets of target enzymes or proteins.

Synthesis of Bioactive Derivatives

The C2-carbaldehyde functional group on the furan ring is a versatile synthetic handle, enabling the creation of a vast library of derivatives through well-established condensation reactions.

Synthetic_Workflow cluster_reactions Derivatization Reactions Start 5-(2-Chloro-5-nitrophenyl) furan-2-carbaldehyde Chalcone Claisen-Schmidt Condensation Start->Chalcone Thiazolidinone Knoevenagel Condensation Start->Thiazolidinone Schiff Schiff Base Formation Start->Schiff Library Diverse Chemical Library Chalcone->Library Thiazolidinone->Library Schiff->Library Screening Biological Screening (Antimicrobial, Anticancer) Library->Screening Hit Hit Compound Identification Screening->Hit

Caption: General workflow for synthesizing and evaluating bioactive derivatives.[8]

Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by the α,β-unsaturated ketone moiety, are known to exhibit a wide range of biological activities. This protocol is based on established methods for synthesizing nitrofuran-containing chalcones.[9][10]

  • Reactant Preparation: Dissolve the starting aldehyde, this compound (1.0 eq), and a substituted acetophenone (1.0 eq) in a suitable solvent such as ethanol.

  • Base Addition: Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., 20-40% KOH) dropwise with constant stirring.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure chalcone derivative.

Protocol: Synthesis of 5-Ylidene-4-thiazolidinone Derivatives

The 4-thiazolidinone ring is a key pharmacophore in many clinically approved drugs. Its derivatives have shown potent anticancer activity.[11][12][13] The synthesis relies on the Knoevenagel condensation.[12][13]

  • Reaction Setup: In a round-bottom flask, create a mixture of this compound (1.0 eq), an appropriate N-substituted-4-thiazolidinone (1.0 eq), and anhydrous sodium acetate (1.2 eq) in glacial acetic acid (20 mL).

  • Reaction Execution: Attach a reflux condenser and heat the mixture under reflux for 3-6 hours, monitoring the reaction by TLC.

  • Product Precipitation: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Isolation and Purification: Collect the resulting solid precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent like a DMF-ethanol mixture.

Elucidation of Biological Activities

Antimicrobial and Antifungal Activity

The primary expected activity for these derivatives is antimicrobial, driven by the nitrofuran core.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of a compound that inhibits visible microbial growth.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold serial dilutions in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria) from a fresh culture.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism without compound) and a negative control (medium only).[4]

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[4]

Data Presentation: Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1DataDataData
Derivative 2DataDataData
Reference DrugDataDataData
Anticancer Activity

Many furan derivatives have demonstrated significant potential as anticancer agents by targeting cell proliferation and inducing programmed cell death.[4][14]

Potential Mechanisms of Anticancer Action Based on studies of analogous furan-based compounds, potential mechanisms include:

  • Cell Cycle Arrest: Compounds can interfere with the cell division process, causing arrest in the G2/M phase of the cell cycle.[4][14]

  • Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death. This can occur via the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like p53 and Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[11][14]

  • Inhibition of Tubulin Polymerization: Some furan derivatives act as microtubule-targeting agents, inhibiting the polymerization of tubulin into microtubules, which is essential for mitotic spindle formation and cell division.[14][15]

Anticancer_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway Compound Furan Derivative G2M Cell Cycle Arrest at G2/M Phase Compound->G2M p53 ↑ p53 Compound->p53 Bcl2 ↓ Bcl-2 Compound->Bcl2 Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis leads to Bax ↑ Bax p53->Bax Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito Mito->Apoptosis

Caption: Proposed anticancer mechanism involving apoptosis and cell cycle arrest.[14]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[4][14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.[14]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for an additional 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Presentation: Cytotoxic Activity

CompoundMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)A549 IC₅₀ (µM)
Derivative 1DataDataData
Derivative 2DataDataData
DoxorubicinDataDataData

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for therapeutic development. The well-understood reductive activation mechanism of the 5-nitrofuran core provides a solid foundation for designing potent antimicrobial agents. Furthermore, the structural versatility afforded by the C2-aldehyde allows for the synthesis of derivatives, such as thiazolidinones and chalcones, which may possess significant anticancer activity through mechanisms like cell cycle arrest and apoptosis induction.

Future research should focus on synthesizing a broad library of these derivatives to establish clear structure-activity relationships (SAR). Promising lead compounds identified through in-vitro screening should be advanced to in-vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles. Detailed mechanistic studies will be crucial to fully elucidate the mode of action, particularly for any novel anticancer activity discovered.

References

A Technical Guide to the Spectroscopic Analysis of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde is a complex organic molecule featuring a furan-2-carbaldehyde core substituted with a 2-chloro-5-nitrophenyl group.[1][2] Its chemical formula is C₁₁H₆ClNO₄, with a molecular weight of 251.62 g/mol .[1] The unique arrangement of an aldehyde, a furan ring, and a substituted aromatic ring makes it a molecule of interest in synthetic chemistry and potentially in drug discovery, where such scaffolds can be precursors to more complex, biologically active compounds.[3] A thorough spectroscopic characterization is the cornerstone of confirming its identity and purity.

This guide provides a detailed exploration of the expected spectroscopic data for this compound, based on the analysis of its constituent functional groups and data from structurally related molecules. It is designed to serve as a predictive framework for researchers synthesizing or working with this molecule, enabling them to interpret experimental data with confidence.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For the title compound, both ¹H and ¹³C NMR will provide definitive information on its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan ring, the phenyl ring, and the aldehyde group. The chemical shifts are influenced by the electronic effects of the substituents (electron-withdrawing nitro and chloro groups, and the aldehyde group).

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale
Aldehyde-H~9.7Singlet (s)-Aldehyde protons are highly deshielded and typically appear as singlets.[4]
Furan H-3~7.3Doublet (d)~3.7Coupled to H-4. Its chemical shift is downfield due to the adjacent phenyl ring.[5]
Furan H-4~6.6Doublet (d)~3.7Coupled to H-3. Less deshielded than H-3.[6]
Phenyl H-3'~8.4Doublet (d)~2.5Ortho to the nitro group, showing a small meta coupling to H-5'.
Phenyl H-4'~8.2Doublet of doublets (dd)~8.8, ~2.5Ortho to the nitro group and meta to the chloro group.
Phenyl H-6'~7.8Doublet (d)~8.8Ortho to the chloro group and coupled to H-4'.

Note: The numbering of the phenyl ring starts with C-1' being the carbon attached to the furan ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts are predicted based on data for furan-2-carbaldehyde and substituted benzenes.[6][7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Aldehyde)~178Typical chemical shift for an aldehyde carbon.[6]
Furan C-2~153Attached to the aldehyde group.[4]
Furan C-5~155Attached to the phenyl ring, highly deshielded.
Furan C-3~122Deshielded compared to unsubstituted furan due to proximity to the phenyl group.
Furan C-4~113Least deshielded furan carbon.[4]
Phenyl C-1'~130Attached to the furan ring.
Phenyl C-2'~133Attached to the chlorine atom.
Phenyl C-3'~125Ortho to the nitro group.
Phenyl C-4'~124
Phenyl C-5'~148Attached to the nitro group.
Phenyl C-6'~131

Experimental Protocol: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6 mL of CDCl₃ transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer place Place tube in spectrometer and lock on solvent signal transfer->place shim Shim the magnetic field to optimize homogeneity place->shim acquire Acquire ¹H and ¹³C spectra (e.g., ¹H: 16 scans, ¹³C: 1024 scans) shim->acquire transform Apply Fourier Transform to the raw data (FID) acquire->transform phase Phase correct the spectrum transform->phase calibrate Calibrate chemical shifts (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) phase->calibrate

Caption: Workflow for NMR Spectroscopic Analysis.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).[4] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition : Place the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Optimize the magnetic field homogeneity by shimming. Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for the title compound will be dominated by absorptions from the aldehyde, the nitro group, and the aromatic systems.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
Aromatic C-H Stretch3100 - 3000Medium-WeakCharacteristic of C-H bonds on aromatic and furan rings.[8][9]
Aldehyde C-H Stretch2850 - 2750WeakOften appears as a pair of weak bands (Fermi resonance).
C=O Stretch (Aldehyde)~1680StrongConjugation with the furan ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[10][11]
Aromatic C=C Stretch1600 - 1450MediumA series of peaks is expected for both the furan and phenyl rings.[9]
N-O Asymmetric Stretch1550 - 1475StrongCharacteristic strong absorption for aromatic nitro compounds.[12]
N-O Symmetric Stretch1360 - 1290StrongThe second characteristic strong band for nitro groups.[12]
C-Cl Stretch800 - 600Medium-StrongIn the fingerprint region, can be difficult to assign definitively.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

G cluster_setup Setup cluster_sample Sample Analysis cluster_cleanup Cleanup & Processing clean_crystal Clean the ATR crystal (e.g., with isopropanol) background Acquire a background spectrum of the clean, empty crystal clean_crystal->background place_sample Place a small amount of solid sample onto the crystal background->place_sample apply_pressure Apply pressure using the anvil to ensure good contact place_sample->apply_pressure acquire_spectrum Acquire the sample spectrum apply_pressure->acquire_spectrum clean_again Clean the crystal thoroughly acquire_spectrum->clean_again process_data Process the data (baseline correction, label peaks) clean_again->process_data

Caption: Workflow for ATR-IR Spectroscopic Analysis.

  • Setup : Ensure the ATR crystal is clean. Record a background spectrum of the clean crystal, which will be automatically subtracted from the sample spectrum.

  • Sample Analysis : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Acquisition : Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleanup : Clean the crystal surface thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and aspects of its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is expected to show a prominent molecular ion peak. The presence of chlorine is a key diagnostic feature due to its isotopic distribution.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

m/z ValueIonRationale
251 / 253[M]⁺Molecular Ion Peak . The M+2 peak at m/z 253 will have an intensity of approximately one-third of the M peak at m/z 251, which is characteristic of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes).[13][14]
250 / 252[M-H]⁺Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.[4]
222 / 224[M-CHO]⁺Loss of the formyl radical (-CHO).
205[M-NO₂]⁺Loss of a nitro group radical.
176[M-NO₂-CHO]⁺Subsequent loss of the formyl radical after loss of the nitro group.

The fragmentation of aromatic halogenated compounds can be complex, but the isotopic signature of chlorine provides a clear diagnostic tool.[15][16]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction : The sample can be introduced via direct infusion for high-resolution mass spectrometry (e.g., ESI-TOF) or via a Gas Chromatography (GC-MS) system for EI-MS.

  • Ionization : For EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV). For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and sprayed into the mass spectrometer.

  • Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can effectively validate the synthesis and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This framework of predictive analysis, grounded in the fundamental principles of spectroscopy and data from analogous structures, serves as an essential tool for chemists and drug development professionals.

References

Reactivity of the Aldehyde Group in 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde. The molecule's unique architecture, featuring an electron-rich furan ring directly influenced by a strongly electron-withdrawing substituted phenyl group, renders the aldehyde highly susceptible to a variety of chemical transformations. We will dissect the underlying electronic effects that govern this reactivity and explore key reactions, including nucleophilic additions, condensation reactions for carbon-carbon bond formation, oxidations, and reductions. This document serves as a foundational resource, offering both mechanistic insights and field-proven experimental protocols to guide synthetic strategy and application in medicinal chemistry and materials science. Furan derivatives are known to be important structural motifs in many clinically relevant drugs and are widely used in synthetic chemistry to build complex molecular frameworks.[1]

Introduction: A Molecule of Synthetic Potential

This compound is a bespoke chemical entity that stands at the crossroads of several important classes of organic compounds. Its structure incorporates a furan-2-carbaldehyde core, a versatile synthetic building block known for the reactivity of its carbonyl group.[2][3] This core is appended with a 2-chloro-5-nitrophenyl substituent, a moiety frequently employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The convergence of these structural features creates a molecule with a highly activated aldehyde group, making it a valuable intermediate for the synthesis of novel heterocyclic compounds, chalcones, and other pharmacophores with potential biological activity.[4] This guide will elucidate the principles governing its reactivity and provide practical methodologies for its synthetic manipulation.

Structural and Electronic Analysis: The Source of Reactivity

The reactivity of the aldehyde group in this compound is not merely that of a typical aromatic aldehyde. It is the result of a complex interplay of electronic effects originating from its constituent parts.

2.1 The Furan-2-carbaldehyde Core

The furan ring is a five-membered, π-electron-rich heteroaromatic system.[5] The oxygen heteroatom exerts two opposing electronic effects: an inductive electron-withdrawing effect (-I) due to its high electronegativity and a powerful electron-donating resonance effect (+R) from its lone pairs participating in the aromatic system.[5] In furan-2-carbaldehyde (furfural), the resonance effect generally dominates, enriching the ring with electron density. This electron density can be delocalized onto the aldehyde group, which would typically slightly decrease the electrophilicity of the carbonyl carbon compared to a non-aromatic aldehyde.

2.2 The Potent Influence of the 2-Chloro-5-nitrophenyl Substituent

The substituent at the 5-position of the furan ring dramatically alters this electronic landscape. The 2-chloro-5-nitrophenyl group is powerfully electron-withdrawing due to the combined influence of its components:

  • Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups in organic chemistry, operating through both a strong inductive effect (-I) and a strong resonance effect (-R).[6][7]

  • Chloro Group (-Cl): The chlorine atom is strongly electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+R). The inductive effect is dominant.

Collectively, these groups render the attached phenyl ring highly electron-deficient.

2.3 Resultant Electronic Profile: A Highly Activated Aldehyde

The electron-withdrawing 2-chloro-5-nitrophenyl group actively pulls electron density from the furan ring. This systemic electron withdrawal counteracts the furan oxygen's natural tendency to donate electron density. The consequence is a significant depletion of electron density across the entire furan-aldehyde system, leading to a pronounced partial positive charge (δ+) on the carbonyl carbon. This makes the aldehyde exceptionally electrophilic and therefore highly reactive towards nucleophilic attack.[8]

The following diagram illustrates the dominant electronic pressures within the molecule that dictate the aldehyde's reactivity.

Caption: Dominant electronic effects activating the aldehyde group.

Key Chemical Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde's carbonyl carbon makes it an excellent substrate for a wide range of reactions. Aldehydes are generally more reactive than ketones in nucleophilic addition for both steric and electronic reasons.[9][10]

3.1 Condensation Reactions: Forging Carbon-Carbon Bonds

Condensation reactions are paramount for molecular elaboration, and this substrate is primed for such transformations.

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), catalyzed by a weak base.[2][3][11] It is a reliable method for forming a new carbon-carbon double bond. For 5-substituted furan-2-carbaldehydes, this reaction proceeds efficiently.[12][13]

Detailed Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per mmol of aldehyde).

  • Reagent Addition: Add malononitrile (1.1 eq) to the solution.

  • Catalyst Introduction: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product will often precipitate. Filter the solid product, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

knoevenagel_workflow start Start setup 1. Dissolve Aldehyde in Ethanol start->setup add_reagents 2. Add Malononitrile (1.1 eq) setup->add_reagents add_catalyst 3. Add Piperidine (0.1 eq) add_reagents->add_catalyst react 4. Reflux (2-4h) Monitor by TLC add_catalyst->react workup 5. Cool & Precipitate react->workup isolate 6. Filter, Wash, Dry workup->isolate end End Product isolate->end

Caption: Experimental workflow for Knoevenagel condensation.

The Wittig reaction is an indispensable tool for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[14][15] This reaction is highly efficient and offers control over the geometry of the resulting double bond. The mechanism involves the formation of a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide.[16]

Detailed Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

  • Ylide Preparation (if not commercial): Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH) in an anhydrous aprotic solvent like THF under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: In a separate, dry, inert-atmosphere flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the aldehyde solution to 0 °C. Slowly add the pre-formed ylide solution (1.1 eq) dropwise with vigorous stirring.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Work-up and Isolation: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

wittig_mechanism reactant1 Aldehyde (R-CHO) intermediate [2+2] Cycloaddition reactant1->intermediate reactant2 Ylide (Ph₃P=CHR') reactant2->intermediate oxaphosphetane Oxaphosphetane (4-membered ring) intermediate->oxaphosphetane Forms product1 Alkene (R-CH=CHR') oxaphosphetane->product1 Collapses to product2 Ph₃P=O oxaphosphetane->product2

Caption: Simplified mechanism of the Wittig reaction.

This is a base- or acid-catalyzed condensation between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. A series of chalcones have been successfully prepared by condensing substituted triazole ketones with an aryl furan-2-carbaldehyde using ethanolic potassium hydroxide.[4]

3.2 Oxidation to a Carboxylic Acid

Aldehydes are readily oxidized to their corresponding carboxylic acids.[17] Given the presence of the furan ring, which can be sensitive to harsh oxidizing conditions, a mild and selective method is preferable.[18] A green chemistry approach using hydrogen peroxide is an excellent choice.[19]

Detailed Protocol: Oxidation to 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

  • Reaction Setup: In a flask, suspend this compound (1.0 eq) in acetic acid.

  • Reagent Addition: Add 30% hydrogen peroxide (H₂O₂) solution (approx. 1.5-2.0 eq) dropwise to the suspension while stirring. An exotherm may be observed.

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Isolation: Pour the reaction mixture into cold water. The carboxylic acid product should precipitate. Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum.

3.3 Reduction to a Primary Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation.[17][20] Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its chemoselectivity; it will reduce the aldehyde without affecting the nitro group under standard conditions.

Detailed Protocol: Reduction to [5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise over 15 minutes. (Caution: Hydrogen gas is evolved).

  • Reaction Execution: After addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up and Isolation: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases. Reduce the solvent volume in vacuo. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by crystallization or chromatography if necessary.

Summary of Key Transformations

The following table summarizes the primary reactions discussed, providing a quick reference for synthetic planning.

Reaction TypeReagents & CatalystsProduct Functional GroupNotes
Knoevenagel Condensation Active Methylene Compound (e.g., CH₂(CN)₂), Piperidineα,β-Unsaturated NitrileExcellent for C=C bond formation.[2][3]
Wittig Reaction Phosphorus Ylide (e.g., Ph₃P=CHCO₂Et), BaseAlkeneVersatile method for olefination.[14][15]
Claisen-Schmidt Condensation Ketone (e.g., Acetophenone), aq. KOH/NaOHChalcone (α,β-Unsaturated Ketone)Forms important chalcone scaffolds.
Oxidation H₂O₂, Acetic AcidCarboxylic AcidMild conditions preserve the furan ring.[19]
Reduction Sodium Borohydride (NaBH₄), MethanolPrimary AlcoholChemoselective for the aldehyde over the nitro group.[21]
Conclusion

The aldehyde group in this compound is a highly activated and synthetically versatile functional group. Its reactivity is governed by the powerful electron-withdrawing nature of the 2-chloro-5-nitrophenyl substituent, which enhances the electrophilicity of the carbonyl carbon. This intrinsic property makes the molecule an excellent substrate for a host of essential organic transformations, including condensation, oxidation, and reduction reactions. The protocols and mechanistic discussions provided in this guide offer a robust framework for researchers to harness the synthetic potential of this valuable intermediate in the development of new pharmaceuticals and advanced materials.

References

A Technical Guide to the Medicinal Chemistry Potential of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. The molecule 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde represents such a confluence, integrating the biologically versatile furan-2-carbaldehyde core with a substituted nitrophenyl ring known for its unique bio-reductive properties. This technical guide provides a comprehensive exploration of this compound's potential in medicinal chemistry. We delineate its structural rationale, propose detailed synthetic and derivatization protocols, and outline a robust workflow for its biological evaluation, primarily focusing on its promising applications as an anticancer and antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.

Introduction: A Scaffold of Strategic Importance

The search for novel therapeutic agents is often guided by the strategic combination of known pharmacophores. The title compound, this compound, is a prime example of this design philosophy. Its structure is composed of three key features, each contributing to its significant medicinal chemistry potential:

  • The Furan Ring : A five-membered aromatic heterocycle that is a core component in numerous clinically approved drugs. Furan derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3]

  • The Nitroaromatic System : The 2-chloro-5-nitrophenyl moiety is not merely a substituent; it is a functional unit. Nitroaromatic compounds are a cornerstone of anti-infective therapy and are increasingly investigated as hypoxia-activated anticancer prodrugs.[4][5][6] The enzymatic reduction of the nitro group under hypoxic conditions, prevalent in solid tumors and anaerobic bacterial environments, generates cytotoxic reactive nitrogen species.[5][6][7]

  • The Carbaldehyde Functional Group : This aldehyde group serves as a versatile chemical handle. It is a reactive center for a multitude of condensation and derivatization reactions, allowing for the systematic synthesis of a diverse chemical library to explore structure-activity relationships (SAR).[8][9]

This guide will dissect the potential of this molecule, providing the scientific rationale and detailed experimental frameworks necessary to advance it from a chemical entity to a lead compound candidate.

Synthesis and Characterization

The synthesis of 5-arylfuran-2-carbaldehydes is well-established. A reliable method involves the Meerwein arylation of furfural with a diazonium salt derived from the corresponding aniline.[10]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound via Meerwein arylation.

Materials:

  • 2-Chloro-5-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Furfural

  • Copper(II) chloride (CuCl₂)

  • Acetone

  • Water, deionized

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Diazotization: In a flask cooled to 0-5°C in an ice-salt bath, dissolve 2-chloro-5-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Meerwein Reaction: In a separate, larger flask, prepare a solution of furfural (3.0 eq) in acetone. Add copper(II) chloride (0.2 eq) as a catalyst.

  • Coupling: Slowly add the cold diazonium salt solution to the furfural solution. Vigorous nitrogen gas evolution will be observed. Allow the reaction to stir at room temperature for 4-6 hours until gas evolution ceases.

  • Work-up: Pour the reaction mixture into a large volume of cold water. A solid precipitate should form. If an oil forms, extract the aqueous mixture with ethyl acetate (3x).

  • Purification:

    • If a solid was formed, filter the crude product, wash thoroughly with water, and dry.

    • If extracted, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallization/Chromatography: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Potential Therapeutic Applications and Mechanisms of Action

The hybrid nature of the scaffold points toward two primary therapeutic avenues: oncology and infectious diseases.

Anticancer Agent: A Hypoxia-Activated Prodrug Strategy

Solid tumors frequently contain regions of low oxygen concentration, or hypoxia.[6] This unique microenvironment can be exploited for targeted drug delivery. Nitroaromatic compounds are excellent candidates for hypoxia-activated prodrugs (HAPs).

Proposed Mechanism of Action: The mechanism hinges on the bio-reduction of the nitro group, which is selectively activated by nitroreductase enzymes overexpressed in hypoxic tumor cells.[6]

  • Selective Activation: In the low-oxygen environment of a tumor, one- and two-electron reductases convert the nitro group (-NO₂) into highly reactive intermediates, such as the nitroso (-NO) and hydroxylamine (-NHOH) species.[5][6]

  • Cytotoxicity: These reactive species are potent electrophiles that can induce cellular damage through multiple pathways, including DNA alkylation and cross-linking, protein modification, and the generation of oxidative stress, ultimately leading to apoptotic cell death.[4][11][12] In normoxic (healthy) tissues, the initially formed nitro radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, preventing the formation of the cytotoxic species and conferring selectivity.[5]

G cluster_hypoxia Hypoxic Tumor Cell cluster_normoxia Normoxic Healthy Cell Prodrug 5-(R)-furan-2-carbaldehyde (Nitro Compound, -NO₂) Radical Nitro Radical Anion (-NO₂•⁻) Prodrug->Radical Nitroreductases (+1e⁻) Hydroxylamine Hydroxylamine (-NHOH) & Other Reactive Species Radical->Hydroxylamine Further Reduction (+3e⁻) Damage DNA Damage & Cell Death Hydroxylamine->Damage Prodrug_N 5-(R)-furan-2-carbaldehyde (Nitro Compound, -NO₂) Radical_N Nitro Radical Anion (-NO₂•⁻) Prodrug_N->Radical_N Reductases (+1e⁻) Radical_N->Prodrug_N Rapid Re-oxidation O2 Molecular Oxygen (O₂)

Caption: Proposed mechanism of hypoxia-activated cytotoxicity.

Antimicrobial Agent: A Multi-Target Disruptor

The nitrofuran class of antibiotics (e.g., Nitrofurantoin) has been in clinical use for decades.[1] Their efficacy stems from a similar reductive activation mechanism within bacterial cells.

Proposed Mechanism of Action: Bacterial nitroreductases convert the nitrofuran into reactive intermediates that disrupt multiple vital processes.[7][13] Unlike targeted antibiotics, which can be rendered ineffective by a single point mutation, this multi-pronged attack makes the development of resistance more difficult. The reactive metabolites are known to damage:

  • Bacterial DNA

  • Ribosomal proteins, inhibiting protein synthesis

  • Other metabolic enzymes

This broad activity is effective against a range of gram-positive and gram-negative bacteria.[2] Furthermore, derivatives of similar furan-2-carbaldehyde scaffolds have demonstrated promising antibacterial activity.[8][10]

A Proposed Workflow for Drug Discovery and Development

We propose a structured, multi-stage workflow to efficiently evaluate the therapeutic potential of this compound and its derivatives.

G start Core Scaffold: 5-(2-Chloro-5-nitrophenyl) furan-2-carbaldehyde lib Library Synthesis (e.g., Chalcones, Schiff Bases) start->lib invitro In Vitro Screening - Cytotoxicity (MTT) - Antimicrobial (MIC) lib->invitro admet In Silico ADMET - Solubility, Permeability - Toxicity Prediction lib->admet hits Hit Identification (Potent & Druglike) invitro->hits admet->hits mech Mechanism of Action - Apoptosis Assays - Cell Cycle Analysis hits->mech lead Lead Optimization mech->lead

Caption: High-level workflow for scaffold evaluation.

Stage 1: Derivative Library Synthesis

The aldehyde functionality is key to creating a diverse library for SAR studies. A Claisen-Schmidt condensation is an excellent choice for generating chalcone derivatives, a class of compounds known for potent biological activities.[8]

Experimental Protocol: Synthesis of a Chalcone Derivative

  • Reaction Setup: Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and add an aqueous solution of potassium hydroxide (KOH) dropwise.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Stage 2: Primary In Vitro Biological Evaluation

This stage aims to rapidly identify active compounds ("hits") from the synthesized library.

Protocol: Anticancer Cytotoxicity Screening (MTT Assay) The MTT assay is a colorimetric method for assessing cell viability.[14]

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control cell line (e.g., MRC-5 lung fibroblasts) into 96-well plates and incubate for 24 hours.[4][14]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

  • Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well plate using appropriate broth media.

  • Inoculation: Add a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Stage 3: In Silico ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to eliminate compounds likely to fail in later development stages.[16][17]

Procedure:

  • Structure Input: Input the chemical structures of the most potent hits into computational platforms such as the open-access SwissADME or admetSAR web servers.[3][18]

  • Parameter Evaluation: Analyze key predicted properties.

  • Data Summary: Compile the predicted data into a table for easy comparison. Prioritize compounds that balance high potency with favorable drug-like properties.

ParameterPredicted Value for Hit CompoundOptimal RangeRationale
Molecular Weight 350.7 g/mol < 500 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Solubility) 3.2-0.4 to +5.6Balance between aqueous solubility and membrane permeability.
H-Bond Donors/Acceptors 0 / 6≤ 5 / ≤ 10Influences solubility and membrane transport.
Caco-2 Permeability HighHighPredicts absorption across the human intestinal barrier.[18]
CYP2D6 Inhibition NoNoReduces risk of drug-drug interactions.[18]
AMES Toxicity Probable PositiveNegativePredicts mutagenicity; the nitro group is a known structural alert.

Note: The AMES toxicity prediction for a nitroaromatic is expected. This is acceptable for a prodrug mechanism where toxicity is selectively generated at the target site.

Stage 4: Secondary Assays and Lead Optimization

Promising hits with good ADMET profiles should be advanced to more detailed mechanistic studies to confirm their mode of action, such as apoptosis and cell cycle analysis assays.[15][19] The data gathered from all stages will inform a rational lead optimization campaign, where medicinal chemists systematically modify the hit structure to improve potency, selectivity, and pharmacokinetic properties, paving the way for preclinical in vivo studies.[4][11]

Conclusion

This compound is more than a mere chemical curiosity; it is a strategically designed scaffold with significant potential in medicinal chemistry. Its inherent structural features strongly suggest promising utility as a progenitor for novel anticancer and antimicrobial agents, leveraging a bio-reductive activation mechanism that offers a pathway to target selectivity. The versatile aldehyde functionality provides a clear and direct route for library synthesis and systematic structure-activity relationship exploration. The comprehensive workflow detailed in this guide—spanning synthesis, multi-faceted in vitro screening, and in silico profiling—provides a robust and efficient framework for researchers to unlock the full therapeutic potential of this promising molecular architecture.

References

Solubility of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde in Organic Solvents

Abstract

This compound is a complex heterocyclic aldehyde of significant interest as a precursor in the synthesis of novel pharmacologically active compounds and functional materials.[1][2] The successful execution of synthetic reactions, purification processes, formulation, and biological screening is fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of this compound. We will dissect the molecule's structural components to predict its behavior in various organic solvents, present a robust experimental workflow for quantitative solubility determination, and discuss the underlying physicochemical principles that govern these interactions. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile.

Introduction to this compound

Chemical Structure and Physicochemical Properties

The molecule's structure is characterized by a furan-2-carbaldehyde core substituted at the 5-position with a 2-chloro-5-nitrophenyl group. This unique combination of a heterocyclic aldehyde and a substituted aromatic ring imparts a distinct set of chemical properties that dictate its reactivity and solubility.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₆ClNO₄ [3]
Molecular Weight 251.62 g/mol [3]
CAS Number 329222-78-8 [3]
Appearance Expected to be a solid at room temperature [4]

| InChI Key | DIZCCNXYIFDHAX-UHFFFAOYSA-N |[3] |

Significance in Research and Development

Substituted furan-2-carbaldehydes are versatile building blocks in medicinal chemistry.[5] The presence of reactive carbonyl groups, coupled with the potential for diverse functionalization on the phenyl ring, makes them valuable starting materials for synthesizing compounds with a wide range of biological activities, including antibacterial agents.[1] Understanding the solubility of this specific intermediate is the first critical step in designing efficient synthetic routes and purification strategies, such as recrystallization.

The Critical Role of Solubility

Solubility is not merely a physical constant; it is a critical parameter that influences every stage of the research and development pipeline:

  • Synthesis: The choice of solvent determines reaction kinetics, yield, and impurity profiles by ensuring reactants are in the same phase.

  • Purification: Techniques like crystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

  • Biological Screening: For in-vitro assays, the compound must be dissolved, typically in a solvent like Dimethyl Sulfoxide (DMSO), to create stock solutions for further dilution in aqueous media. Poor solubility can lead to compound precipitation and inaccurate bioactivity data.

Theoretical Principles and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6] The overall polarity of this compound is a complex interplay of its constituent functional groups.

Compound This compound FG_Node Structural Components Aldehyde Aldehyde (-CHO) FG_Node->Aldehyde Nitro Nitro (-NO₂) FG_Node->Nitro Chloro Chloro (-Cl) FG_Node->Chloro Furan Furan Ring FG_Node->Furan Phenyl Phenyl Ring FG_Node->Phenyl Polar Polar (Dipole-Dipole, H-Bond Acceptor) Aldehyde->Polar Contribute to Polarity Nitro->Polar Contribute to Polarity Chloro->Polar Contribute to Polarity Furan->Polar Contribute to Polarity Nonpolar Nonpolar (Hydrophobic, van der Waals) Phenyl->Nonpolar Contributes to Nonpolarity Prop_Node Resulting Properties Solv_Node Favored Solvent Interactions PolarSolv Polar Solvents (e.g., DMSO, Acetone, Ethanol) Polar->PolarSolv Strong Interaction NonpolarSolv Nonpolar Solvents (e.g., Hexane, Toluene) Polar->NonpolarSolv Weak Interaction Nonpolar->PolarSolv Weak Interaction Nonpolar->NonpolarSolv Strong Interaction

Figure 1. Logical relationship of molecular structure to solubility.
  • Polar Moieties : The molecule possesses several polar groups. The aldehyde (-CHO) and the nitro (-NO₂) groups are strongly polar and can participate in significant dipole-dipole interactions.[7] The oxygen atom of the aldehyde's carbonyl group can also act as a hydrogen bond acceptor with protic solvents.[8][9] The electronegative chloro (-Cl) atom and the oxygen heteroatom in the furan ring further contribute to the molecule's overall polarity.

  • Nonpolar Moieties : The phenyl ring and, to a lesser extent, the carbon backbone of the furan ring, are large, nonpolar, and hydrophobic. The presence of this significant nonpolar surface area is a primary reason for the compound's poor solubility in water.[10][11]

Based on this structural analysis, we can predict its general solubility behavior.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent Solvent Type Predicted Solubility Rationale
Hexane, Toluene Nonpolar Low / Insoluble The strong polar nature of the nitro, chloro, and aldehyde groups prevents effective solvation by nonpolar solvents.
Diethyl Ether Weakly Polar Low to Moderate Offers some polar interaction but may be insufficient to fully overcome the crystal lattice energy of the solid compound.
Ethanol, Methanol Polar Protic Moderate The hydroxyl group can act as a hydrogen bond donor to the aldehyde's carbonyl oxygen, aiding dissolution. However, the large nonpolar backbone limits high solubility.
Acetone, Ethyl Acetate Polar Aprotic Moderate to High These solvents have strong dipole moments that can effectively interact with the polar groups of the solute. They are good general-purpose solvents for compounds of intermediate polarity.
Dichloromethane (DCM) Polar Aprotic Moderate DCM is a good solvent for many organic compounds, but its ability to dissolve this specific molecule will depend on the balance of polar and nonpolar interactions.

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | High | These solvents are exceptionally strong dipolar solvents and are excellent at dissolving a wide range of polar and complex organic molecules. They are often the solvents of choice for compounds with poor solubility.[10] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a robust experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility. The following protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Experimental Workflow

The process involves saturating a solvent with the compound, allowing it to reach equilibrium, separating the solid from the saturated solution, and quantifying the concentration of the dissolved compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A 1. Add excess solid to a known volume of solvent in a vial B 2. Seal vial tightly A->B C 3. Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D 4. Allow suspension to settle (e.g., 2 hours) C->D E 5. Withdraw supernatant using a filter syringe (0.22 µm PTFE) D->E F 6. Dilute the saturated solution with mobile phase E->F G 7. Quantify concentration using a calibrated HPLC or UV-Vis method F->G

Figure 2. Experimental workflow for equilibrium solubility determination.
Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (high purity)

  • Analytical grade organic solvents

  • 2 mL glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Protocol:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

  • Sealing: Immediately cap the vial tightly to prevent solvent evaporation, which would artificially inflate the measured concentration.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours. A longer duration (48 hours) is recommended to ensure thermodynamic equilibrium is reached, especially for poorly soluble compounds.

  • Sedimentation: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for 2-4 hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid) using a syringe fitted with a 0.22 µm filter. This step is critical to remove all particulate matter. Discard the first few drops to saturate the filter membrane.

  • Dilution: Accurately dilute the collected saturated solution with an appropriate solvent (often the HPLC mobile phase) to bring the concentration within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated and calibrated HPLC or UV-Vis method to determine the concentration.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Conclusion

The solubility of this compound is a complex function of its unique molecular structure, which contains a balanced array of polar and nonpolar functional groups. Theoretical analysis predicts low solubility in nonpolar solvents and high solubility in highly polar aprotic solvents like DMSO and DMF. For researchers and developers, moving from prediction to practice is essential. The detailed experimental protocol provided in this guide offers a reliable and robust method for obtaining precise, quantitative solubility data. This empirical data is invaluable for optimizing reaction conditions, developing effective purification strategies, and ensuring the integrity of biological and material science applications.

References

An In-depth Technical Guide to the Mechanism of Action of Nitrofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For over seven decades, nitrofuran derivatives have remained a clinically relevant class of synthetic broad-spectrum antimicrobials, demonstrating remarkable durability against the development of bacterial resistance.[1][2] This resilience stems from a complex and multi-targeted mechanism of action that is initiated only after the compound is internalized and metabolically activated by the target bacterium. This guide provides a detailed examination of the core mechanisms underpinning the efficacy of nitrofuran antibiotics. We will explore the critical process of reductive activation, delineate the downstream molecular damage to key cellular macromolecules—including DNA, ribosomal proteins, and metabolic enzymes—and discuss the genetic basis of bacterial resistance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this enduring class of therapeutic agents.

The Foundational Principle: Reductive Activation as a Prerequisite for Activity

Nitrofuran derivatives are, in essence, prodrugs; they are biologically inert in their administered form and require intracellular enzymatic reduction of their defining 5-nitro group to become active.[3][4] This bioactivation is a key differentiator of their mechanism and is central to their selective toxicity against bacteria.

The activation is predominantly carried out by bacterial flavoproteins known as nitroreductases. In model organisms like Escherichia coli, two main types of nitroreductases have been characterized:

  • Type I Nitroreductases: These enzymes are insensitive to the presence of oxygen and are considered the primary activators of nitrofurans under typical physiological conditions.[4][5] In E. coli, the major Type I nitroreductases are encoded by the nfsA and nfsB genes.[3][6] These enzymes catalyze a stepwise, two-electron reduction of the nitro group, utilizing NADH or NADPH as electron donors.[3][6] This process generates a cascade of highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamine derivatives, which are the ultimate effectors of cellular damage.[3][4][6]

  • Type II Nitroreductases: This class of enzymes is inhibited by oxygen.[5] They perform a one-electron reduction to create a nitro anion radical.[7] In the presence of oxygen, this radical is immediately re-oxidized back to the parent nitrofuran in a "futile cycle" that generates superoxide radicals, contributing to oxidative stress.[7]

The necessity of these bacterial-specific enzymes for activation is a cornerstone of the nitrofurans' therapeutic index, minimizing toxicity to mammalian cells, which lack analogous efficient nitroreductases.[8][9]

G cluster_bacterium Bacterial Cytoplasm cluster_targets Cellular Targets prodrug Nitrofuran Prodrug (e.g., Nitrofurantoin) nfsA_nfsB Type I Nitroreductases (NfsA, NfsB) + NADPH/NADH prodrug->nfsA_nfsB Uptake intermediates Reactive Intermediates (Nitroso, Hydroxylamine) nfsA_nfsB->intermediates Stepwise 2e- Reduction ribosomes Ribosomal Proteins intermediates->ribosomes Covalent Binding dna Bacterial DNA intermediates->dna Covalent Binding enzymes Metabolic Enzymes (e.g., Citric Acid Cycle) intermediates->enzymes Inhibition protein_syn_inhibit Inhibition of Protein Synthesis ribosomes->protein_syn_inhibit Causes dna_damage DNA Lesions, Strand Breaks dna->dna_damage Causes metab_inhibit Disruption of Energy Metabolism enzymes->metab_inhibit Causes

Caption: Reductive activation pathway of nitrofuran prodrugs in a bacterial cell.

A Multi-Pronged Assault: The Diverse Cellular Targets of Activated Nitrofurans

The hallmark of nitrofuran action is the non-specific reactivity of the generated electrophilic intermediates.[6] Unlike many antibiotics that have a single, specific molecular target, activated nitrofurans attack a wide array of nucleophilic sites within the cell. This multi-targeted approach is believed to be a primary reason for the low incidence of acquired bacterial resistance.[2] The major cellular casualties include:

Damage to Ribosomes and Inhibition of Protein Synthesis

One of the most critical effects of activated nitrofurans is the rapid inactivation of ribosomal proteins.[2] The reactive intermediates covalently bind to these proteins, altering their structure and function. This damage leads to a profound inhibition of translation, halting the synthesis of essential proteins required for bacterial growth and replication.[2][6][10] This indiscriminate attack on various ribosomal components disrupts the entire protein synthesis machinery.[2]

Genotoxicity: The Induction of DNA Lesions

Bacterial DNA is another primary target. The electrophilic metabolites react with DNA bases, leading to a variety of lesions, including strand breaks and potentially interstrand cross-links.[4][6][11] This damage is genotoxic and mutagenic.[12][13] The cell's attempt to repair this extensive damage can trigger the SOS response, a global stress response to DNA damage.[6][11] However, the sheer multiplicity of lesions often overwhelms the bacterial DNA repair systems, such as the nucleotide excision repair pathway, ultimately blocking DNA replication and leading to cell death.[14][15] Strains deficient in DNA repair mechanisms, such as those with mutations in recA or uvrA, exhibit hypersensitivity to nitrofurans, underscoring the importance of DNA damage as a key bactericidal mechanism.[6][11]

Disruption of Metabolic Pathways

Activated nitrofurans also interfere with critical metabolic processes. They have been shown to inhibit enzymes involved in the citric acid cycle and other pathways related to aerobic energy metabolism.[2][6] By disrupting these fundamental processes, nitrofurans deprive the bacterial cell of the energy necessary for survival, further contributing to their bactericidal effect.

Target MacromoleculePrimary ConsequenceDownstream Effect
Ribosomal Proteins Covalent modification and inactivationInhibition of protein synthesis[2][6]
Bacterial DNA Formation of lesions, strand breaks, cross-linksInduction of SOS response, inhibition of DNA replication[11][15]
Metabolic Enzymes Inhibition of enzymatic activityDisruption of the citric acid cycle and aerobic energy metabolism[2][6]
Table 1: Summary of Major Cellular Targets and Consequences of Nitrofuran Action.

Mechanisms of Bacterial Resistance

While resistance to nitrofurans remains relatively uncommon, it is not nonexistent. The primary and most clinically relevant mechanism of resistance involves the prevention of the drug's activation.[1] This is almost exclusively achieved through mutations that lead to the loss of function in the activating nitroreductase enzymes.[3]

  • Stepwise Mutations in nfsA and nfsB : The development of high-level resistance is typically a multi-step process. An initial mutation in the nfsA gene, which codes for the more efficient of the two main Type I nitroreductases, can lead to a partial loss of activity and a notable increase in the minimum inhibitory concentration (MIC).[6] A subsequent mutation in the nfsB gene can then eliminate the remaining nitroreductase activity, conferring a higher level of resistance.[5][6]

  • Mutations in Cofactor Synthesis: A less common mechanism involves mutations in genes responsible for the synthesis of the flavin mononucleotide (FMN) cofactor, which is essential for nitroreductase function. A mutation in the ribE gene, for example, can impair FMN biosynthesis and thus indirectly lead to resistance.[3]

  • Efflux Pumps: More recently, the plasmid-encoded multidrug efflux pump OqxAB has been suggested to play a role in enhancing nitrofuran resistance by actively expelling the antibiotic from the cell, though its clinical significance compared to nitroreductase inactivation is still being evaluated.[10]

It is crucial to note that these resistance mutations often come with a biological cost, potentially reducing the fitness of the bacteria in the absence of the antibiotic.[5]

Experimental Protocols for Mechanistic Studies

Understanding the mechanism of nitrofuran action relies on specific biochemical and microbiological assays. The following protocols provide a framework for investigating the core aspects of nitrofuran activity.

Protocol: Bacterial Nitroreductase Activity Assay (Spectrophotometric)

This protocol is designed to quantify the activity of Type I nitroreductases in bacterial cell lysates by monitoring the oxidation of NADPH.

Principle: Nitroreductases use NADPH as a cofactor to reduce the nitrofuran. The rate of NADPH oxidation, which can be measured by the decrease in absorbance at 340 nm, is directly proportional to the enzyme's activity. Menadione can be used as a general substrate for some nitroreductase assays, while others use the specific nitrofuran of interest.[16]

Materials:

  • Bacterial cell culture (e.g., wild-type E. coli and an nfsA/nfsB knockout mutant as a negative control)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10% glycerol)

  • Reaction buffer (100 mM potassium phosphate, pH 7.0)

  • NADPH solution (10 mM stock in reaction buffer)

  • Nitrofurantoin solution (10 mM stock in DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Cell Lysate: a. Grow bacterial cultures to mid-log phase. Harvest cells by centrifugation (5000 x g, 10 min, 4°C). b. Wash the cell pellet with lysis buffer and resuspend in a small volume of fresh lysis buffer. c. Lyse the cells using sonication or a French press on ice. d. Clarify the lysate by centrifugation (15000 x g, 20 min, 4°C) to remove cell debris. e. Determine the total protein concentration of the supernatant (e.g., using a Bradford assay).

  • Set up the Reaction: a. In a 1 mL cuvette, add 880 µL of reaction buffer. b. Add 100 µL of cell lysate (adjust volume based on protein concentration to normalize samples). c. Add 10 µL of NADPH stock solution (final concentration 100 µM). d. Mix by pipetting and place the cuvette in the spectrophotometer.

  • Measure Activity: a. Equilibrate the mixture at 37°C for 5 minutes. b. Initiate the reaction by adding 10 µL of the nitrofurantoin stock solution (final concentration 100 µM). c. Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes.

  • Analysis: a. Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. b. Use the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹) to convert the rate to µmol of NADPH consumed per minute per mg of protein. c. Compare the activity of the wild-type strain to the nitroreductase-deficient mutant. The mutant should show negligible activity, validating that the observed activity is due to NfsA/NfsB.

G cluster_assay Spectrophotometric Assay start Start: Bacterial Culture (WT and ΔnfsA/B) harvest Harvest & Lyse Cells start->harvest clarify Clarify Lysate (Centrifugation) harvest->clarify protein_quant Quantify Total Protein clarify->protein_quant setup Prepare Reaction Mix: Buffer + Lysate + NADPH protein_quant->setup initiate Initiate with Nitrofuran setup->initiate measure Measure Absorbance at 340 nm (ΔA340/min) initiate->measure analyze Calculate Specific Activity (µmol/min/mg) measure->analyze end End: Compare WT vs Mutant Activity analyze->end

Caption: Experimental workflow for the nitroreductase activity assay.
Protocol: Detection of DNA Damage via Alkaline Sucrose Gradient Centrifugation

This protocol assesses DNA strand breakage in bacteria exposed to nitrofurans.

Principle: Intact, double-stranded DNA is large and sediments quickly in a sucrose gradient. Single-strand breaks, however, reduce the effective size of the DNA under denaturing (alkaline) conditions, causing it to sediment more slowly. The shift in the sedimentation profile of DNA from treated cells compared to untreated cells indicates the extent of DNA damage.[17]

Materials:

  • Bacterial culture labeled with a radioactive DNA precursor (e.g., [³H]-thymidine).

  • Nitrofuran solution.

  • Lysis solution (e.g., 0.5 M NaOH, 0.5 M NaCl, 0.01 M EDTA).

  • Alkaline sucrose gradients (5-20% sucrose in 0.3 M NaOH, 0.7 M NaCl, 0.001 M EDTA).

  • Ultracentrifuge with a swinging-bucket rotor.

  • Scintillation counter.

Procedure:

  • Labeling and Treatment: a. Grow bacteria in a medium containing [³H]-thymidine for several generations to uniformly label the DNA. b. Wash cells to remove unincorporated label. c. Resuspend cells in fresh medium and expose them to a specific concentration of nitrofuran for a defined period (e.g., 30-60 minutes). An untreated culture serves as the control.

  • Cell Lysis: a. Carefully layer a small number of treated or control cells (e.g., 10⁸ cells) on top of the alkaline sucrose gradients. b. The high pH of the gradient lyses the cells and denatures the DNA. Allow lysis to proceed for a set time (e.g., 60 minutes) in the dark.

  • Centrifugation: a. Centrifuge the gradients in an ultracentrifuge at high speed (e.g., 30,000 rpm) for a specified time (e.g., 90 minutes) at a constant temperature (e.g., 20°C).

  • Fraction Collection and Analysis: a. After centrifugation, carefully collect fractions from the top to the bottom of each gradient tube. b. Measure the radioactivity (counts per minute, CPM) in each fraction using a liquid scintillation counter. c. Plot the percentage of total radioactivity against the fraction number for both control and treated samples. DNA from untreated cells (less damage) will form a peak further down the gradient (higher fraction numbers), while DNA from nitrofuran-treated cells (more breaks) will peak closer to the top (lower fraction numbers).

Conclusion

The enduring efficacy of nitrofuran derivatives is a direct result of their unique, multi-faceted mechanism of action. By acting as prodrugs that are activated intracellularly by bacterial-specific nitroreductases, they generate a shotgun blast of reactive intermediates that damage multiple, essential cellular components simultaneously. This broad-based attack on DNA, ribosomes, and metabolic pathways presents a formidable challenge for bacteria, making the evolution of clinically significant resistance a slow and costly process. A thorough understanding of this mechanism—from reductive activation to multi-target damage and the genetic basis of resistance—is essential for the continued clinical utility of this important antibiotic class and for the rational design of novel derivatives to combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Application Notes & Protocols: Knoevenagel Condensation of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Knoevenagel condensation using 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde as the aldehydic substrate. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, enabling the synthesis of α,β-unsaturated systems that are pivotal intermediates in the development of pharmaceuticals, functional polymers, and fine chemicals.[1][2] We present two detailed protocols: a classic base-catalyzed method in an organic solvent and a contemporary, environmentally benign approach in an aqueous medium. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, step-by-step procedures, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Scientific Foundation and Strategic Considerations

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new C=C double bond.[1][3] The reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene compound to generate a highly nucleophilic carbanion (enolate).[4][5] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol-type intermediate that subsequently eliminates a molecule of water to form the thermodynamically stable α,β-unsaturated product.[4][6]

Knoevenagel_Mechanism Figure 1: Generalized Knoevenagel Condensation Mechanism sub1 Active Methylene (Z-CH₂-Z') carbanion Carbanion/Enolate (Z-CH⁻-Z') sub1->carbanion + Base sub2 Aldehyde (R-CHO) intermediate Tetrahedral Intermediate sub2->intermediate catalyst Base (e.g., Piperidine) carbanion->sub2 Nucleophilic Attack product α,β-Unsaturated Product intermediate->product - H₂O (Dehydration) water H₂O

Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism.

Substrate Analysis: this compound

The selected aldehyde substrate possesses distinct structural features that significantly enhance its reactivity:

  • Furan-2-carbaldehyde Core: A heteroaromatic aldehyde that readily participates in condensation reactions.

  • Electron-Withdrawing Substituents: The attached phenyl ring is decorated with two potent electron-withdrawing groups: a chloro group (-Cl) in the ortho position and a nitro group (-NO₂) in the meta position relative to the furan linkage. These groups create a strong inductive and resonance effect, pulling electron density away from the furan ring and, consequently, from the aldehyde's carbonyl carbon. This renders the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack, which is expected to result in rapid reaction kinetics and high conversion rates.[2][7]

Selection of Active Methylene Compounds

The choice of the active methylene partner is critical for reaction success. The protons on the methylene carbon must be sufficiently acidic to be removed by a weak base. For this protocol, we focus on two highly effective reagents:

  • Malononitrile (NC-CH₂-CN): The two cyano groups are powerful electron-withdrawing groups, making the methylene protons highly acidic (pKa ≈ 11). It is one of the most reactive substrates for the Knoevenagel condensation.[8]

  • Ethyl Cyanoacetate (NC-CH₂-COOEt): The combination of a cyano and an ester group also provides sufficient activation. It is generally slightly less reactive than malononitrile but still highly effective.[8][9]

The general order of reactivity for common active methylene compounds is: Malononitrile > Ethyl Cyanoacetate > Diethyl Malonate.[8]

Experimental Protocols

The following protocols provide detailed procedures for synthesizing Knoevenagel adducts. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Classic Base-Catalyzed Condensation in Ethanol

This method employs a traditional and robust approach using a weak organic base in an alcohol solvent, which is effective for a wide range of substrates.

Materials and Reagents:

  • This compound (1.0 mmol, 267.6 g/mol )

  • Malononitrile (1.0 mmol, 66.1 g/mol ) or Ethyl Cyanoacetate (1.0 mmol, 113.1 g/mol )

  • Ethanol (Absolute, 10 mL)

  • Piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Solvent Addition: Add 10 mL of absolute ethanol to the flask and stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add the basic catalyst (e.g., 2-3 drops of piperidine or ~11 mg of DABCO) to the solution.[2][10]

  • Reaction: Stir the mixture at room temperature. The reaction is typically accompanied by a color change and the formation of a precipitate.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the limiting aldehyde spot. This usually takes 30-90 minutes.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with 10 mL of cold ethanol followed by 10 mL of deionized water to remove any unreacted starting materials and catalyst.[2]

  • Drying and Characterization: Dry the purified product under vacuum. Determine the yield and characterize the compound using NMR, FT-IR, MS, and melting point analysis.

Protocol 2: Green, Water-Mediated Synthesis

This modern protocol leverages water as an environmentally benign solvent, often eliminating the need for a catalyst and simplifying product isolation.[11][12] The high polarity of water can promote the reaction, and the low solubility of the organic product in water typically leads to its precipitation, enabling a simple filtration work-up.[11][13]

Materials and Reagents:

  • This compound (1.0 mmol, 267.6 g/mol )

  • Malononitrile (1.0 mmol, 66.1 g/mol )

  • Deionized Water (5 mL)

  • Glass vial with a magnetic stir bar

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL glass vial, combine this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Solvent Addition: Add 5 mL of deionized water to the vial.[11]

  • Reaction: Seal the vial and stir the suspension vigorously at room temperature or with gentle heating to 50 °C to increase the rate of reaction.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1. Reactions in water may take 1-4 hours to reach completion.

  • Product Isolation: Once the reaction is complete, cool the vial to room temperature. The product, being insoluble in water, will have precipitated. Collect the solid product by vacuum filtration.[11]

  • Purification: Wash the product thoroughly with deionized water (3 x 10 mL) to remove any water-soluble impurities.

  • Drying and Characterization: Dry the product under vacuum and proceed with characterization.

Experimental_Workflow Figure 2: General Experimental Workflow start Start setup 1. Reaction Setup (Aldehyde + Methylene Cmpd + Solvent + Catalyst) start->setup reaction 2. Reaction (Stirring at RT or Heat) setup->reaction monitor 3. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 4. Product Isolation (Filtration / Extraction) monitor->workup Complete purify 5. Purification (Recrystallization / Washing) workup->purify characterize 6. Characterization (NMR, IR, MS, M.P.) purify->characterize end End characterize->end

Caption: Figure 2: General Experimental Workflow.

Expected Results and Data Analysis

The Knoevenagel condensation of this compound with malononitrile is expected to yield 2-((5-(2-chloro-5-nitrophenyl)furan-2-yl)methylene)malononitrile as a colored solid.

ParameterProtocol 1 (Ethanol/Piperidine)Protocol 2 (Water-Mediated)
Active Methylene Cmpd MalononitrileMalononitrile
Reaction Time 30 - 90 minutes1 - 4 hours
Temperature Room TemperatureRoom Temperature or 50 °C
Expected Yield > 90%> 85%
Work-up Simplicity Moderate (Filtration, Washing)High (Simple Filtration)
Green Chemistry Metric FairExcellent

Table 1: Comparison of Expected Outcomes for the Two Protocols.

Product Characterization (Hypothetical Data for Malononitrile Adduct):

  • Appearance: Yellow to orange crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): The characteristic aldehyde proton signal at δ ~9.7 ppm will disappear. A new singlet for the vinylic proton (=CH) is expected to appear at δ ~8.0-8.5 ppm. Aromatic and furan protons will appear in the δ 7.5-8.8 ppm region.

  • FT-IR (KBr, cm⁻¹): Appearance of a strong C≡N stretch around 2220-2230 cm⁻¹. Disappearance of the aldehyde C-H stretch (~2750 cm⁻¹). Presence of C=C aromatic and vinylic stretches (~1600-1580 cm⁻¹), and a strong N-O stretch from the nitro group (~1520 and 1350 cm⁻¹).

  • Mass Spec (ESI-MS): Calculated for C₁₄H₆ClN₃O₃, [M-H]⁻: 314.0. Found: 314.1.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient reaction time. 3. Low reaction temperature.1. Use fresh piperidine or a different base like DBU. 2. Allow the reaction to run longer, monitoring by TLC. 3. Gently heat the reaction mixture to 40-50 °C.
Impure Product 1. Incomplete reaction. 2. Inefficient washing.1. Ensure the reaction has gone to completion via TLC. 2. Recrystallize the product from a suitable solvent like ethanol or ethyl acetate.
Product is Oily/Gummy 1. Presence of impurities. 2. Product may have a low melting point.1. Attempt to purify by column chromatography. 2. Triturate the oil with a non-polar solvent like hexane to induce solidification.

Table 2: Common Issues and Solutions.

Conclusion

The protocols detailed herein provide robust and reproducible methods for the Knoevenagel condensation of the highly activated this compound. The exceptional electrophilicity of this aldehyde allows for rapid and high-yielding conversions under both classic and green conditions. These application notes serve as a reliable guide for synthesizing novel α,β-unsaturated building blocks, which can be further elaborated into complex molecules for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Synthesis of Chalcones via Claisen-Schmidt Condensation of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chalcones in Modern Drug Discovery

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Both naturally occurring and synthetic chalcones have garnered substantial interest in medicinal chemistry due to their extensive pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4][5] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles such as cysteine residues in proteins.[6] The straightforward synthesis and the ease of introducing diverse substituents on the aromatic rings make chalcones an attractive scaffold for the development of novel therapeutic agents.[2][6]

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing these valuable compounds.[1][6] This application note provides a detailed guide for the synthesis of novel chalcones derived from 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde, a substrate featuring a furan ring, which is a known pharmacophore, and electron-withdrawing chloro and nitro groups that can significantly influence biological activity.[7][8][9]

The Claisen-Schmidt Condensation: A Mechanistic Overview

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde that lacks α-hydrogens, such as this compound.[1][6][10] The reaction proceeds through an aldol condensation followed by a dehydration step to yield the α,β-unsaturated ketone, or chalcone.[1]

The general mechanism involves three key steps:

  • Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[1][6]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[1][6]

  • Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[1]

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ketone Aromatic Ketone (e.g., Acetophenone) enolate Resonance-Stabilized Enolate ketone->enolate + Base aldol_adduct β-Hydroxy Ketone (Aldol Adduct) enolate->aldol_adduct + Aldehyde aldehyde 5-(2-Chloro-5-nitrophenyl) furan-2-carbaldehyde chalcone Chalcone (α,β-Unsaturated Ketone) aldol_adduct->chalcone - H₂O (Dehydration) base Base (OH⁻) water H₂O h_plus H⁺

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

This section provides two detailed protocols for the synthesis of chalcones from this compound: a standard method using a basic catalyst in an alcoholic solvent and a solvent-free grinding method that aligns with green chemistry principles.

Protocol 1: Standard Base-Catalyzed Synthesis

This protocol is a widely used and reliable method for chalcone synthesis.[1][11]

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the this compound (e.g., 10 mmol) and the substituted acetophenone (e.g., 10 mmol) in ethanol (30-50 mL).[1]

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.[1]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][12]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.[1]

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.[1]

  • The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.[1][13]

Protocol 2: Solvent-Free Synthesis using Grinding

This environmentally friendly protocol avoids the use of organic solvents and can lead to shorter reaction times and simpler product isolation.[11][14]

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), powdered

  • Mortar and pestle

  • Cold water

Procedure:

  • Place the this compound (e.g., 5 mmol) and the substituted acetophenone (e.g., 5 mmol) in a mortar.

  • Add powdered NaOH or KOH (e.g., 5 mmol) to the mixture.[1]

  • Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.[1]

  • After grinding, add cold water to the mortar and continue to grind to break up the solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • The resulting solid is often of high purity, but can be further purified by recrystallization from a suitable solvent like 95% ethanol.[15]

Data Presentation and Characterization

The synthesized chalcones are typically characterized by their physical constants (melting point) and spectroscopic data.[1]

Table 1: Expected Analytical Data for a Representative Chalcone

ParameterExpected Value/Observation
Appearance Yellow to orange solid
Melting Point Dependent on the specific acetophenone used
Yield 70-95% (can vary based on substituents and method)
IR (KBr, cm⁻¹) ~1650-1680 (C=O stretch), ~1580-1600 (C=C stretch)
¹H NMR (CDCl₃, δ ppm) 7.0-8.5 (aromatic and olefinic protons, with characteristic doublets for the α,β-protons with a coupling constant of ~15 Hz for the E-isomer)
¹³C NMR (CDCl₃, δ ppm) ~185-195 (C=O), ~120-150 (aromatic and olefinic carbons)
Mass Spec (ESI-MS) [M+H]⁺ corresponding to the calculated molecular weight

Troubleshooting and Optimization

Troubleshooting problem Problem Observed low_yield Low or No Yield problem->low_yield side_products Multiple Products on TLC problem->side_products oily_product Oily Product/No Precipitation problem->oily_product cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions (e.g., Cannizzaro) side_products->cause2 cause3 Product Soluble in Reaction Medium oily_product->cause3 solution1 Increase reaction time or temperature. Check reactant purity. cause1->solution1 solution2 Maintain low temperature during base addition. Use a milder base. cause2->solution2 solution3 Pour into a larger volume of ice water. Extract with an organic solvent. cause3->solution3

Caption: Troubleshooting Logic for Claisen-Schmidt Condensation.

The yield of the Claisen-Schmidt condensation is influenced by several factors including the catalyst, solvent, temperature, and the electronic nature of the substituents on the aromatic rings.[1] For substrates with electron-withdrawing groups like the chloro and nitro groups on the furan-carbaldehyde, the carbonyl carbon is more electrophilic, which can facilitate the reaction. However, careful control of reaction conditions is crucial to avoid side reactions.[15]

Conclusion

The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of chalcones, which are valuable scaffolds in drug discovery and development.[1][2] By carefully selecting the reactants, catalyst, and reaction conditions, researchers can achieve high yields of a diverse range of chalcone derivatives from this compound. The protocols and data presented in these application notes provide a comprehensive guide for the synthesis, purification, and characterization of these medicinally important compounds.

References

Application Notes and Protocols: Synthesis of 5-Arylfuran-2-carbaldehydes via Meerwein Arylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-arylfuran-2-carbaldehyde scaffold is a privileged structural motif found in numerous biologically active compounds and serves as a versatile building block in organic synthesis. The Meerwein arylation offers a direct and cost-effective method for the synthesis of these valuable compounds, proceeding via a radical-mediated reaction between an aryl diazonium salt and an electron-rich alkene, in this case, furan-2-carbaldehyde (furfural). This application note provides a comprehensive guide to the Meerwein arylation for the synthesis of 5-arylfuran-2-carbaldehydes, including detailed protocols, mechanistic insights, and practical considerations for researchers in academia and industry.

Reaction Principle and Mechanistic Overview

The Meerwein arylation is a powerful tool for the formation of carbon-carbon bonds. The reaction is initiated by the generation of an aryl radical from an aryl diazonium salt, a process often catalyzed by a copper salt. This highly reactive aryl radical then adds to an electron-rich olefin. In the context of synthesizing 5-arylfuran-2-carbaldehydes, the reaction proceeds as follows:

  • Diazotization: An aromatic amine is treated with a nitrite source, typically sodium nitrite, in the presence of a strong acid to form the corresponding aryl diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent step.

  • Aryl Radical Formation: A copper(I) salt, often generated in situ from a copper(II) salt, reduces the aryl diazonium salt to generate an aryl radical with the concomitant release of nitrogen gas.

  • Radical Addition to Furan: The electrophilic aryl radical attacks the electron-rich furan ring of furfural. The addition occurs preferentially at the C5 position due to the directing effect of the aldehyde group and the inherent reactivity of the furan ring.

  • Rearomatization: The resulting radical intermediate is oxidized, typically by a copper(II) species, to a carbocation which then loses a proton to regenerate the aromatic furan ring, yielding the 5-arylfuran-2-carbaldehyde product.

The catalytic cycle of copper is a key aspect of this transformation, with the Cu(I)/Cu(II) redox couple facilitating the radical generation and subsequent oxidation steps. The choice of the copper salt and reaction conditions can significantly influence the efficiency of the reaction.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Arylfuran-2-carbaldehydes

This protocol outlines a general and robust method for the Meerwein arylation of furfural with various anilines.

Materials:

  • Substituted aniline (1.0 eq)

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂) (1.05 eq)

  • Furfural (1.5 eq)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.1 eq)

  • Acetone

  • Water

  • Ice

Procedure:

Part A: Preparation of the Aryl Diazonium Salt Solution

  • In a flask, dissolve the substituted aniline (e.g., 10 mmol) in a mixture of concentrated hydrochloric acid (e.g., 3 mL) and water (e.g., 10 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a solution of sodium nitrite (e.g., 10.5 mmol in 5 mL of water) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • Stir the resulting solution for an additional 15-20 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a clear solution.

Part B: Meerwein Arylation Reaction

  • In a separate larger flask, prepare a solution of furfural (e.g., 15 mmol) and copper(II) chloride dihydrate (e.g., 1 mmol) in acetone (e.g., 20 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared aryl diazonium salt solution from Part A to the furfural solution with vigorous stirring. The addition should be done portion-wise to control the evolution of nitrogen gas.

  • After the complete addition of the diazonium salt, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a large volume of cold water (e.g., 200 mL) and stir for 30 minutes.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) to afford the pure 5-arylfuran-2-carbaldehyde.

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of 5-arylfuran-2-carbaldehydes.

Data Presentation: Substrate Scope and Yields

The Meerwein arylation is compatible with a wide range of substituted anilines, allowing for the synthesis of a diverse library of 5-arylfuran-2-carbaldehydes. The electronic nature of the substituent on the aniline can influence the reaction yield.

EntrySubstituent on AnilineProductYield (%)
1H5-Phenylfuran-2-carbaldehyde65
24-CH₃5-(p-Tolyl)furan-2-carbaldehyde72
34-OCH₃5-(4-Methoxyphenyl)furan-2-carbaldehyde68
44-Cl5-(4-Chlorophenyl)furan-2-carbaldehyde75
54-Br5-(4-Bromophenyl)furan-2-carbaldehyde78
64-NO₂5-(4-Nitrophenyl)furan-2-carbaldehyde82
72-Cl5-(2-Chlorophenyl)furan-2-carbaldehyde60
82-NO₂5-(2-Nitrophenyl)furan-2-carbaldehyde55

Yields are based on isolated and purified products and may vary depending on the specific reaction conditions and scale.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Catalyst: Copper(II) chloride is a common and effective catalyst. It is believed that Cu(II) is reduced in situ to the active Cu(I) species by the solvent (e.g., acetone) or other components in the reaction mixture. The Cu(I) then initiates the radical formation from the diazonium salt. The use of catalytic amounts of copper makes this process economically viable.

  • Solvent System: Acetone is a frequently used solvent as it is a good solvent for both the organic substrates and the copper catalyst. Its ability to participate in the reduction of Cu(II) to Cu(I) is also beneficial. A mixture of acetone and water is often employed to facilitate the dissolution of the diazonium salt.

  • Temperature Control: The diazotization step must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The subsequent arylation reaction is typically initiated at low temperature and then allowed to warm to room temperature to ensure a controlled reaction rate and minimize side reactions.

  • Regioselectivity: The arylation of furfural occurs predominantly at the C5 position. This high regioselectivity is attributed to the electronic and steric effects of the aldehyde group at the C2 position. The furan ring is an electron-rich heterocycle, and the C5 position is the most nucleophilic and sterically accessible site for the incoming electrophilic aryl radical.

Trustworthiness: A Self-Validating System

The success of the Meerwein arylation for this transformation can be readily validated through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction, a suitable solvent system (e.g., hexane:ethyl acetate) can be used to separate the starting materials (furfural and aniline) from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

  • Melting Point: The purified 5-arylfuran-2-carbaldehydes are typically crystalline solids with sharp and characteristic melting points. Comparison of the observed melting point with literature values can confirm the identity and purity of the product.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum of the product will show characteristic signals for the aromatic protons of the newly introduced aryl group and the furan ring protons. The aldehyde proton will appear as a singlet at around δ 9.5-9.7 ppm.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group (around δ 175-180 ppm).

    • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the desired 5-arylfuran-2-carbaldehyde, confirming its molecular weight.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete diazotization. - Decomposition of the diazonium salt. - Inactive catalyst.- Ensure the temperature during diazotization is strictly maintained at 0-5 °C. - Use the diazonium salt solution immediately after preparation. - Use a fresh batch of copper(II) chloride.
Formation of a dark tarry substance - Polymerization of furfural under acidic conditions. - Side reactions of the diazonium salt.- Add the diazonium salt solution slowly to the furfural solution to maintain a low concentration of the diazonium salt. - Ensure efficient stirring to prevent localized heating.
Presence of unreacted furfural - Insufficient amount of diazonium salt. - Short reaction time.- Use a slight excess of the aniline and sodium nitrite. - Increase the reaction time and monitor by TLC until the furfural is consumed.
Difficulty in product purification - Formation of closely related byproducts.- Optimize the recrystallization solvent system. - If necessary, purify the product by column chromatography on silica gel.

Conclusion

The Meerwein arylation provides a practical and efficient method for the synthesis of a wide array of 5-arylfuran-2-carbaldehydes. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can reliably access these valuable compounds for further applications in medicinal chemistry and materials science. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists working in these fields.

References

Application Note & Protocol: Synthesis of Novel Thiazolidin-4-one Derivatives from 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of novel thiazolidin-4-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The protocol details a one-pot, three-component reaction utilizing 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde, various primary amines, and thioglycolic acid. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and describe methods for the characterization of the final products. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction: The Significance of Thiazolidin-4-ones

Thiazolidin-4-ones are a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] This five-membered heterocyclic motif, containing a sulfur and a nitrogen atom, is a versatile building block in the synthesis of molecules with potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4]

The synthesis of these derivatives is often achieved through a multicomponent reaction (MCR), a highly efficient strategy that combines three or more reactants in a single step to form a complex product.[1][5] This approach offers significant advantages over traditional multi-step synthesis, including higher atom economy, reduced reaction times, and simplified purification processes.[1] This application note focuses on a robust MCR protocol for synthesizing a library of novel thiazolidin-4-ones starting from the functionalized aldehyde, this compound.

Reaction Principle and Mechanism

The core of this protocol is the cyclocondensation reaction between an aldehyde, a primary amine, and thioglycolic acid. The generally accepted mechanism proceeds through the initial formation of a Schiff base (imine) intermediate from the reaction of the aldehyde and the amine. Subsequently, the thiol group of thioglycolic acid performs a nucleophilic attack on the imine carbon. The final step involves an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl group, followed by dehydration to yield the thiazolidin-4-one ring.[1][6]

The choice of this compound as the aldehydic component introduces significant structural complexity and potential for biological activity. The electron-withdrawing nature of the chloro and nitro substituents on the phenyl ring can influence the reactivity of the aldehyde and the electronic properties of the final derivatives.

References

Application Notes & Protocols: In Vitro Antimicrobial Screening of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Screening Furan-Based Compounds

The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial properties.[2] The specific scaffold, 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde, presents a compelling starting point for the development of novel antimicrobial agents. The rationale is grounded in established structure-activity relationships:

  • The 5-Nitro Group: The presence of a nitro group at the C-5 position of the furan ring is a critical pharmacophore for antibacterial activity.[3] The mechanism of action for many 5-nitrofurans involves the enzymatic reduction of the nitro group within the bacterial cell, generating cytotoxic reactive intermediates that can damage bacterial DNA, ribosomes, and other essential macromolecules.[2]

  • Halogen Substitution: The chloro-substituted phenyl ring can enhance the lipophilicity of the derivatives, potentially improving cell membrane penetration and overall bioavailability.

  • The 2-Carbaldehyde Group: This functional group serves as a versatile chemical handle for synthesizing a library of derivatives (e.g., Schiff bases, hydrazones, chalcones), allowing for systematic exploration of the chemical space to optimize potency and spectrum of activity.[4]

This guide provides a comprehensive, field-proven framework for conducting the primary and secondary in vitro antimicrobial screening of novel derivatives synthesized from this promising furan-based scaffold. It is designed not merely as a list of steps, but as a self-validating system that explains the causality behind each experimental choice.

The Strategic Screening Workflow

A tiered screening approach is the most efficient strategy for identifying promising candidates from a library of new chemical entities. This workflow prioritizes resource allocation by using a high-throughput qualitative assay to initially identify active compounds, followed by a more rigorous quantitative assay for the most promising hits.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening & Analysis Compound Compound Library (Furan Derivatives) Stock Prepare Stock Solutions (e.g., 10 mg/mL in DMSO) Compound->Stock AgarWell Agar Well Diffusion Assay (Qualitative) Stock->AgarWell Screen all derivatives MIC Broth Microdilution Assay (Quantitative) Data1 Data1 AgarWell->Data1 Measure Zone of Inhibition (mm) Data1->MIC Select active compounds (e.g., Zone > 10 mm) Data2 Determine MIC (µg/mL) MIC->Data2 SAR Structure-Activity Relationship (SAR) Analysis Data2->SAR MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_read Incubation & Reading A Prepare 2X compound serial dilutions in broth C Add 50 µL of 2X compound dilutions A->C B Prepare 2X standardized microbial inoculum D Add 50 µL of 2X inoculum to all wells B->D E Incubate plate (37°C, 18-24h) D->E F Visually inspect for turbidity (growth) E->F G Determine MIC F->G

References

Application Note: A Researcher's Guide to the MTT Cytotoxicity Assay for Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Furan Scaffolds in Drug Discovery and the Need for Robust Cytotoxicity Screening

Furan, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The versatility of the furan ring allows for the synthesis of compounds with significant therapeutic potential.[4] However, as with any novel chemical entity destined for therapeutic use, a thorough evaluation of cytotoxicity is a mandatory first step in the preclinical development pipeline. This assessment is crucial for identifying compounds with selective toxicity towards cancer cells or for flagging general toxicity early in the drug discovery process.[2]

The MTT assay is a cornerstone of this initial screening phase. It is a widely adopted colorimetric method for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principles, execution, and critical considerations for using the MTT assay to evaluate furan-based compounds.

The Biochemical Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is fundamentally a measure of cellular metabolic health.[7] The core of the assay lies in the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.

This biochemical conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from succinate dehydrogenase, which is located in the mitochondria.[8] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[9] When cells are damaged by a cytotoxic compound, their metabolic activity declines, leading to a decrease in formazan production and a corresponding reduction in the intensity of the purple color.[10] The insoluble formazan crystals are subsequently dissolved in an organic solvent, and the absorbance of the resulting solution is measured spectrophotometrically.[6]

MTT_Mechanism cluster_extracellular Extracellular cluster_cell Viable Cell cluster_solubilization Measurement MTT Yellow MTT (Water-Soluble) Mito Mitochondria & Cytosol (NAD(P)H-dependent oxidoreductases) MTT->Mito Enters Cell Formazan Purple Formazan (Insoluble Crystals) Mito->Formazan Enzymatic Reduction Solvent Solubilization (e.g., DMSO) Formazan->Solvent Lysis & Dissolution Solution Purple Solution Solvent->Solution Reader Spectrophotometer (OD 570 nm) Solution->Reader Quantify

Caption: Mechanism of the MTT assay in viable cells.

Critical Considerations for Furan-Based Compounds

While the MTT assay is robust, its chemical basis makes it susceptible to interference. Researchers working with furan-based compounds must be vigilant about several potential artifacts.

  • Direct MTT Reduction: Some chemical compounds can reduce MTT to formazan non-enzymatically, leading to a false-positive signal (i.e., an apparent increase in cell viability).[11][12] Furan derivatives, particularly those with electron-donating substituents or inherent reducing properties, should be screened for this activity.

    • Validation Protocol: A crucial control experiment involves incubating the furan compound with MTT reagent in cell-free culture medium.[13][11] Any color change in these wells indicates direct chemical reduction and will interfere with the assay results.

  • Compound Color and Solubility:

    • Color: Furan derivatives that are brightly colored may interfere with absorbance readings.[14] It is essential to run controls containing the compound alone to measure its intrinsic absorbance at the detection wavelength (typically 570 nm). This background absorbance must be subtracted from the readings of the treated cells.[15]

    • Solubility: Furan compounds can exhibit variable solubility in aqueous media.[16] They are often dissolved in a stock solution of an organic solvent like Dimethyl Sulfoxide (DMSO). It is critical to ensure the compound does not precipitate when diluted into the culture medium, as this can lead to inconsistent cell exposure and inaccurate results. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[17]

  • Metabolic Alterations: Some compounds may not be immediately cytotoxic but can alter the metabolic state of the cells, for instance, by inducing a stress response that increases mitochondrial activity.[11] This can paradoxically lead to higher formazan production at certain concentrations, masking underlying toxicity. It is therefore beneficial to correlate MTT results with morphological observations under a microscope to check for signs of cell stress or death.[11]

Detailed Experimental Protocol

This protocol provides a self-validating workflow for assessing the cytotoxicity of furan-based compounds against adherent cell lines in a 96-well plate format.

MTT_Workflow start Start step1 1. Cell Seeding (Plate cells at optimal density) start->step1 step2 2. Incubation (24h) (Allow cells to adhere and enter log growth phase) step1->step2 step3 3. Compound Treatment (Add serial dilutions of Furan compound) step2->step3 step4 4. Incubation (24-72h) (Expose cells to compound for desired duration) step3->step4 step5 5. Add MTT Reagent (Incubate for 2-4 hours) step4->step5 step6 6. Solubilize Formazan (Add DMSO, shake plate) step5->step6 step7 7. Read Absorbance (Measure OD at 570 nm) step6->step7 step8 8. Data Analysis (Calculate % viability and IC50) step7->step8 end_node End step8->end_node

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials and Reagents
  • Biological Materials: Selected cell line in logarithmic growth phase.

  • Reagents:

    • Furan compounds of interest, dissolved in sterile DMSO to create a high-concentration stock solution.

    • MTT (powder or solution, e.g., 5 mg/mL in sterile PBS). Store protected from light.[13]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

    • DMSO, cell culture grade.[10]

    • Phosphate-Buffered Saline (PBS), sterile, pH 7.4.[10]

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • Sterile 96-well flat-bottom tissue culture plates.

    • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~630 nm if desired).[15]

    • Orbital shaker.[15]

Step-by-Step Methodology

Step 1: Cell Seeding [18]

  • Determine the optimal seeding density for your cell line to ensure they are in an exponential growth phase at the time of compound addition and do not become over-confluent by the end of the assay. This often requires a preliminary cell titration experiment.[17]

  • Seed cells in a 96-well plate at the predetermined density in 100 µL of complete culture medium per well.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[18]

Step 2: Compound Treatment [17]

  • Prepare serial dilutions of your furan compound stock solution in complete culture medium.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Crucial Controls: Include the following controls on every plate:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration used for the test compounds.

    • Untreated Control (100% Viability): Cells treated with culture medium only.

    • Medium Blank: Wells with culture medium but no cells, to measure background absorbance.[15]

    • Compound Interference Control: Wells with medium and the highest concentration of your furan compound, but no cells.[13]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

Step 3: MTT Addition and Incubation [2]

  • After the treatment period, carefully add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well, including controls.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2][13] The optimal incubation time may vary between cell lines and should be determined empirically.

Step 4: Formazan Solubilization [19]

  • After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium without disturbing the cell layer and formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization.[15]

Step 5: Absorbance Measurement [6]

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[6][7]

  • If possible, use a reference wavelength of 630-690 nm to subtract background absorbance from factors like fingerprints or plate imperfections.[15]

Data Analysis and Interpretation
  • Correct Absorbance: Subtract the average absorbance of the medium blank wells from all other readings.[15]

  • Calculate Percent Viability: The viability of cells treated with the furan compound is expressed as a percentage relative to the vehicle control.

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High Background Absorbance Microbial contamination; Phenol red in medium; Direct reduction of MTT by the compound.[13][17]Visually inspect plates for contamination. Use phenol red-free medium for the MTT incubation step. Run cell-free compound controls to check for direct reduction.[17]
Low Absorbance Readings Cell seeding density too low; Insufficient MTT incubation time; Incomplete formazan solubilization.[17]Optimize cell number via a titration experiment. Increase MTT incubation time (e.g., up to 4 hours). Ensure thorough mixing after adding DMSO.[17]
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects (evaporation from outer wells).[13][17]Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[13]
Viability > 100% at Low Doses Compound stimulates cell metabolism or proliferation; Compound interferes with the assay.[11]Check for direct MTT reduction by the compound.[11] Consider that the compound may induce a metabolic stress response. Correlate with an alternative viability assay.

Limitations and Alternative Assays

While invaluable, the MTT assay has limitations. It measures metabolic activity, not cell death directly, and can be influenced by factors that alter a cell's metabolic state without killing it.[20] Furthermore, interference from colored or reducing compounds is a significant concern.[20][21]

When results are ambiguous or interference is suspected, it is best practice to confirm findings with an orthogonal assay that relies on a different biological principle.[20]

  • Resazurin (AlamarBlue) Assay: Similar to MTT, this assay uses a redox indicator that changes color and becomes fluorescent upon reduction by viable cells. It is generally more sensitive and less toxic than MTT.[22]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the level of ATP, a direct indicator of metabolically active cells. They are highly sensitive, rapid, and less prone to interference from colored compounds.[20][23]

  • Trypan Blue Exclusion Assay: A simple, microscopy-based method that distinguishes viable cells (with intact membranes that exclude the dye) from non-viable cells (which take up the blue dye).[23]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.

Conclusion

The MTT assay is a powerful, cost-effective, and high-throughput method for the initial cytotoxic evaluation of novel furan-based compounds. By understanding its biochemical basis, implementing rigorous controls to account for potential compound-specific interferences, and following a meticulously optimized protocol, researchers can generate reliable and reproducible data. This information is fundamental for making informed decisions in the early stages of the drug discovery and development process, guiding the selection of promising furan derivatives for further investigation.

References

Application Note: Structural Characterization of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1][2][3][4] This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde, a heterocyclic compound with potential applications as a synthetic intermediate in medicinal chemistry and materials science. We present a detailed experimental protocol, an in-depth analysis of the expected spectral features, and a complete assignment of proton and carbon signals, grounded in fundamental NMR principles. This document is intended for researchers, scientists, and professionals in drug development who require robust methods for molecular structure verification.

Introduction and Scientific Context

The compound this compound (Figure 1) is a multi-substituted aromatic system. Its structure combines a furan ring, an aldehyde functional group, and a substituted phenyl ring. The precise arrangement of these components is critical to its chemical reactivity and potential biological activity. The presence of various electron-withdrawing groups (—CHO, —Cl, —NO₂) and distinct aromatic systems (furan and benzene) creates a unique electronic environment, resulting in a well-resolved and informative NMR spectrum. NMR spectroscopy serves as the primary method for confirming the regiochemistry of the substituents and verifying the integrity of the synthesized molecule.[5]

Chemical structure of this compound with atom numberingFigure 1. Molecular Structure and Atom Numbering Scheme for this compound.

Principles of NMR Analysis for the Target Molecule

The structural features of the target molecule give rise to predictable NMR signals based on established principles:

  • Chemical Shift (δ): The position of an NMR signal is determined by the local electronic environment of the nucleus. Electron-withdrawing groups (EWGs) like the nitro (—NO₂), chloro (—Cl), and aldehyde (—CHO) groups decrease the electron density around nearby protons and carbons. This effect, known as deshielding, causes their signals to appear at a higher chemical shift (downfield).[6] Conversely, electron-donating groups would cause an upfield shift. The aromatic currents in both the furan and benzene rings also strongly influence the chemical shifts of the attached protons, typically shifting them downfield into the 6.0-9.0 ppm range for ¹H NMR.[6]

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact through the bonding electrons, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz). For this molecule, we expect to see ortho, meta, and para couplings in the benzene ring and characteristic three-bond coupling (³J) between adjacent protons on the furan ring.

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique chemical environment.

Detailed Experimental Protocols

This section outlines the standard operating procedure for acquiring high-quality NMR spectra of the title compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution spectra.[7][8] The following protocol is recommended:

  • Compound Purity: Ensure the sample is of high purity, free from paramagnetic impurities and residual solvents, which can cause significant line broadening.[6]

  • Mass Measurement: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[8]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound, as indicated by available spectral data.[9] Chloroform-d (CDCl₃) is another common alternative.[10]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7] Agitate the mixture gently until the solid is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.[8]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer. The TMS signal is defined as 0.00 ppm.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube. The sample height should be at least 4 cm to ensure it is within the detection region of the NMR coil.[8][11]

  • Labeling: Clearly label the NMR tube with a unique identifier.[7]

NMR Instrument Parameters

The following parameters are typical for a 400 MHz NMR spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz

    • Pulse Sequence: Standard single-pulse (zg30)

    • Number of Scans (NS): 16-64 (adjust to achieve adequate signal-to-noise)

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): ~3-4 seconds

    • Spectral Width (SW): 0-16 ppm

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz

    • Pulse Sequence: Proton-decoupled (zgpg30)

    • Number of Scans (NS): 1024-4096 (¹³C is much less sensitive than ¹H)

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): 0-220 ppm

Spectral Interpretation and Data Analysis

The analysis involves assigning each signal in the ¹H and ¹³C spectra to a specific nucleus in the molecule. The predictions below are based on established chemical shift theory and data from analogous structures.[12][13][14][15]

¹H NMR Spectrum: Predicted Signals
  • Aldehyde Proton (H-1): The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the C=O bond. It is expected to appear as a singlet far downfield.

  • Furan Protons (H-3, H-4): These two protons are on a double bond and adjacent to each other. They will appear as doublets due to mutual coupling (³J ≈ 3.5-4.0 Hz). H-3, being adjacent to the electron-withdrawing aldehyde group, will be further downfield than H-4.

  • Phenyl Protons (H-8, H-10, H-11): These three protons on the substituted benzene ring will exhibit complex splitting patterns due to ortho and meta coupling.

    • H-11: This proton is ortho to the chlorine and meta to the nitro group. It is expected to be a doublet of doublets or a triplet.

    • H-10: This proton is ortho to the nitro group and will be significantly deshielded, appearing as a doublet of doublets.

    • H-8: This proton is ortho to the furan ring and meta to the nitro group. It will likely appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1 (Aldehyde) 9.7 - 10.0 Singlet (s) 1H
H-10 8.3 - 8.6 Doublet (d) J ≈ 2.5 (meta) 1H
H-11 8.1 - 8.3 Doublet of d (dd) J ≈ 8.5 (ortho), 2.5 (meta) 1H
H-8 7.8 - 8.0 Doublet (d) J ≈ 8.5 (ortho) 1H
H-3 7.4 - 7.6 Doublet (d) J ≈ 3.7 1H

| H-4 | 7.2 - 7.4 | Doublet (d) | J ≈ 3.7 | 1H |

Note: Predictions are based on DMSO-d₆ as the solvent. Shifts may vary in other solvents.

¹³C NMR Spectrum: Predicted Signals

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. The chemical shifts are highly dependent on the electronic environment and hybridization.[16]

  • Carbonyl Carbon (C-1): The aldehyde carbonyl carbon is the most deshielded carbon and will appear furthest downfield.

  • Aromatic Carbons: The 9 aromatic carbons (5 from the phenyl ring, 4 from the furan ring) will appear in the typical aromatic region (δ 110-160 ppm).

    • Carbons directly attached to electronegative atoms (O, Cl, N of NO₂) will be significantly deshielded. C-2, C-5, C-6, C-7, and C-9 are expected to be downfield.

    • The furan carbons (C-2, C-3, C-4, C-5) have characteristic shifts, with those adjacent to the oxygen (C-2, C-5) being more downfield.[17][18][19]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm) Notes
C-1 (CHO) 178 - 182 Carbonyl carbon, most deshielded.
C-5 155 - 160 Furan carbon attached to phenyl ring.
C-2 152 - 156 Furan carbon attached to aldehyde.
C-9 (C-NO₂) 147 - 150 Phenyl carbon attached to nitro group.
C-7 (C-Cl) 133 - 137 Phenyl carbon attached to chlorine.
C-6 130 - 133 Phenyl carbon attached to furan ring (ipso).
C-8, C-10, C-11 115 - 130 Phenyl carbons attached to hydrogens.
C-3 122 - 126 Furan carbon adjacent to C-2.

| C-4 | 112 - 116 | Furan carbon adjacent to C-5. |

Workflow Visualization

The overall process from sample receipt to final structural confirmation can be visualized as a clear workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in 0.7 mL Deuterated Solvent (DMSO-d6) A->B C Transfer to 5 mm NMR Tube B->C D Load Sample into Spectrometer C->D Labeled Sample E Acquire 1H Spectrum (16 scans) D->E F Acquire 13C Spectrum (1024 scans) D->F G Fourier Transform & Phase Correction E->G F->G H Calibrate Spectrum to TMS (0 ppm) G->H I Integrate 1H Signals & Pick Peaks H->I J Assign Signals to Molecular Structure I->J K Final Report J->K Verified Structure

References

Troubleshooting & Optimization

Navigating the Knoevenagel Condensation with 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to optimizing the Knoevenagel condensation, a pivotal carbon-carbon bond-forming reaction, with the specific substrate 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and proven protocols to help you navigate the common challenges associated with this reaction. As Senior Application Scientists, we aim to blend technical precision with practical, field-tested insights to ensure your success.

Understanding the Reaction: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a weak base.[3][4][5]

The general mechanism involves three key steps:

  • Deprotonation: A base removes a proton from the active methylene compound to form a resonance-stabilized enolate.[6][7][8]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.[7]

  • Dehydration: The intermediate is protonated and then undergoes elimination of a water molecule to form the final α,β-unsaturated product.[7]

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Enolate) Active Methylene->Enolate + Base Base Base Aldehyde R-CHO (this compound) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Enolate Intermediate_ref Intermediate Enolate_ref Enolate Product α,β-Unsaturated Product Intermediate_ref->Product - H₂O

Caption: The three key steps of the Knoevenagel condensation mechanism.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during the Knoevenagel condensation with this compound.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

Answer: Low or no yield can stem from several factors, from the reactivity of your starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

Possible Causes and Solutions:

  • Inactive Methylene Compound: The acidity of the active methylene compound is critical for efficient deprotonation by the weak base.

    • Solution: Ensure you are using a compound with sufficiently electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate).[9]

  • Catalyst Inefficiency: The choice and amount of catalyst are crucial. A base that is too strong can lead to self-condensation of the aldehyde.[9]

    • Solution: Optimize the catalyst. While weak bases like piperidine and pyridine are common, consider alternatives. L-proline has shown to be an effective catalyst in some cases.[5][10] For a greener approach, explore options like boric acid or even catalyst-free, water-mediated conditions.[11][12][13]

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time play a significant role.[9]

    • Solution:

      • Temperature: While many Knoevenagel condensations proceed at room temperature, your specific substrate may require heating to achieve a reasonable reaction rate.[5]

      • Solvent: The polarity of the solvent can influence the reaction rate and yield.[14] Aprotic polar solvents like DMF and acetonitrile can lead to high conversions in shorter times.[5] However, greener solvents like ethanol and water have also been used successfully.[9][15]

      • Water Removal: Since water is a byproduct, its removal can drive the reaction equilibrium towards the product.[1][4] Consider using a Dean-Stark apparatus for azeotropic removal of water, especially in non-polar solvents like toluene, or adding molecular sieves.[1][4]

Troubleshooting_Workflow Start Low/No Yield Check_Reactants 1. Verify Reactant Quality - Aldehyde Purity - Active Methylene pKa Start->Check_Reactants Check_Catalyst 2. Evaluate Catalyst - Correct Base Strength? - Catalyst Degraded? Check_Reactants->Check_Catalyst Optimize_Conditions 3. Optimize Conditions - Temperature - Solvent - Reaction Time Check_Catalyst->Optimize_Conditions Water_Removal 4. Consider Water Removal - Dean-Stark Trap - Molecular Sieves Optimize_Conditions->Water_Removal Analyze_Side_Products 5. Analyze for Side Products - Self-condensation? - Michael Addition? Water_Removal->Analyze_Side_Products Successful_Reaction Successful Reaction Analyze_Side_Products->Successful_Reaction

Caption: A systematic workflow for troubleshooting low-yield Knoevenagel condensations.

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products. What are they and how can I minimize them?

Answer: The electrophilic nature of your aldehyde, enhanced by the electron-withdrawing chloro and nitro groups, can make it susceptible to side reactions.

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation of the Aldehyde: This can occur if the base is too strong.

    • Solution: Use a weaker base (e.g., piperidine, pyridine, ammonium acetate) or a milder catalyst like L-proline.[5][16]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound.

    • Solution: Adjust the stoichiometry of your reactants. Using a slight excess of the aldehyde may help to minimize this side reaction. Careful monitoring of the reaction by TLC can also help to stop the reaction once the desired product is formed, before significant amounts of the Michael adduct are produced.

  • Cannizzaro Reaction: Although less common with aldehydes that can form enolates, the highly electrophilic nature of this compound might lead to a Cannizzaro-type disproportionation reaction in the presence of a strong base, yielding the corresponding alcohol and carboxylic acid.

    • Solution: Strictly avoid the use of strong bases like sodium hydroxide or potassium hydroxide. Stick to the recommended weak bases for the Knoevenagel condensation.

Issue 3: Difficulty in Product Purification

Question: My crude product is difficult to purify. What are some effective purification strategies?

Answer: Purification challenges often arise from the presence of unreacted starting materials, side products, or a catalyst that is difficult to remove.

Purification Protocols:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for purification.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility and the impurities have low solubility.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: For products that are oils or solids that are difficult to recrystallize, column chromatography is the preferred method.

    • Protocol:

      • Choose an appropriate stationary phase (e.g., silica gel) and a solvent system (eluent) that provides good separation of your product from impurities on a TLC plate.

      • Pack a column with the stationary phase and equilibrate with the eluent.

      • Load your crude product onto the column and elute with the chosen solvent system, collecting fractions.

      • Analyze the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Work-up Procedure: A simple work-up can often remove the catalyst and some impurities before further purification.

    • Protocol: After the reaction is complete, quench the reaction with a dilute acid solution (e.g., 2 M HCl) to neutralize the basic catalyst.[16] If the product precipitates, it can be collected by filtration.[16] Otherwise, extract the product into an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound in the Knoevenagel condensation?

A1: The presence of the electron-withdrawing 2-chloro and 5-nitro groups on the phenyl ring is expected to increase the electrophilicity of the aldehyde's carbonyl carbon. This enhanced electrophilicity should make the aldehyde more reactive towards nucleophilic attack by the enolate of the active methylene compound compared to unsubstituted benzaldehyde or furan-2-carbaldehyde.[17]

Q2: Which active methylene compounds are most suitable for this reaction?

A2: Malononitrile, ethyl cyanoacetate, and diethyl malonate are excellent choices due to the ability of their electron-withdrawing groups to stabilize the intermediate enolate.[9] The choice may also depend on the desired functionality in the final product.

Q3: Can I run this reaction under solvent-free conditions?

A3: Yes, solvent-free Knoevenagel condensations have been reported and can be a greener and more efficient alternative.[15][18] These reactions are often carried out by grinding the reactants together, sometimes with a solid-supported catalyst, or by heating the neat reaction mixture.[18][19]

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[5][9] Spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the progress of the reaction.

Q5: What are some greener alternatives for catalysts and solvents?

A5: There is a growing interest in developing more environmentally friendly protocols for the Knoevenagel condensation. Some greener options include:

  • Catalysts: L-proline, boric acid, and various agro-waste extracts have been used as effective and more benign catalysts.[10][11][13][15]

  • Solvents: Water and ethanol are excellent green solvent choices.[9][15] In some cases, the reaction can be performed in water without any catalyst.[12]

Experimental Protocols

Protocol 1: General Procedure using a Weak Base Catalyst
  • To a round-bottom flask equipped with a magnetic stirrer, add this compound (1 equivalent).

  • Add the active methylene compound (1.0-1.2 equivalents).

  • Add the chosen solvent (e.g., ethanol, toluene).

  • Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).[5]

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a suitable cold solvent (e.g., cold ethanol).[5]

  • If no precipitate forms, perform an acidic work-up as described in the purification section, followed by recrystallization or column chromatography.

Protocol 2: Procedure with Water Removal (Dean-Stark)
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1 equivalent) and the active methylene compound (1.0-1.2 equivalents).

  • Add a solvent that forms an azeotrope with water (e.g., toluene).

  • Add the catalyst (e.g., piperidine, 0.1 equivalents).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected and the starting materials are consumed (monitor by TLC).

  • Work up the reaction as described in Protocol 1.

Data Summary: Catalyst and Solvent Effects
CatalystSolventTemperature (°C)TimeYield (%)Reference
PiperidineEthanolReflux6 hVaries[16]
L-proline80% EthanolRTVariesHigh[10]
Boric AcidAqueous EthanolRTVariesHigh[11][13]
Gallium ChlorideSolvent-freeRTMinutesHigh[18]
NoneWater50120 min>99[12]

Note: The yields and reaction times are general and will vary depending on the specific active methylene compound used and the exact reaction conditions.

References

Preventing side product formation in the synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the palladium-catalyzed cross-coupling synthesis of this important intermediate. Our goal is to equip you with the mechanistic understanding and practical protocols needed to overcome common challenges, primarily focusing on the prevention of side product formation.

The synthesis of this molecule is typically achieved via a Suzuki-Miyaura cross-coupling reaction. While powerful, this transformation is complex, and its success is highly sensitive to reaction parameters. This guide is structured to address specific problems you may encounter, explaining the underlying chemistry and providing actionable solutions.

Troubleshooting Guide: Side Product Formation

This section addresses the most common impurities and side reactions observed during the synthesis. Each entry is formatted as a question you might ask, followed by a detailed explanation and a step-by-step protocol for resolution.

Question 1: My reaction is producing a significant amount of a biphenyl byproduct derived from the boronic acid. How can I suppress this homocoupling?

Answer: The formation of a biaryl from the self-coupling of your furan-2-carbaldehyde boronic acid partner is a classic side reaction in Suzuki couplings known as homocoupling. This issue is primarily caused by two factors: the presence of oxygen and/or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][2]

The Chemistry Behind the Problem: Homocoupling can occur through several mechanistic pathways. One common route is initiated by the reaction of a Pd(II) species with two molecules of the boronic acid.[2] This is especially prevalent if you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which requires in situ reduction to the catalytically active Pd(0). This reduction can sometimes proceed by consuming two boronic acid molecules to produce the homocoupled product.[1]

A second major pathway involves molecular oxygen. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which then enters the homocoupling cycle.[1][2][3] This makes rigorous exclusion of air from your reaction mixture absolutely critical.

Homocoupling_Mechanism cluster_side_reaction Homocoupling Side Reaction Pd0 Pd(0)L₂ (Active Catalyst) PdII_Ox Pd(II) Species Pd0->PdII_Ox Oxidation MainCycle Desired Suzuki Cycle (with R²-X) Pd0->MainCycle Productive Pathway O2 O₂ (Oxygen) Homocoupled R¹-R¹ (Homocoupled Product) PdII_Ox->Homocoupled Consumes Boronic Acid Boronic 2 x R¹-B(OH)₂ Nitro_Reduction_Workflow Start Nitro Reduction Observed? CheckSolvent Is an alcohol (e.g., IPA, EtOH) or formate being used? Start->CheckSolvent Yes SwitchSolvent Switch to Aprotic Solvent (Dioxane, Toluene, THF) CheckSolvent->SwitchSolvent Yes (Solvent) SwitchBase Use Carbonate or Phosphate Base (K₂CO₃, K₃PO₄) CheckSolvent->SwitchBase Yes (Base) ContactSupport If problem persists, consider catalyst screening. CheckSolvent->ContactSupport No ProblemSolved Problem Resolved SwitchSolvent->ProblemSolved SwitchBase->ProblemSolved

References

Technical Support Center: Improving the Yield of Meerwein Arylation of Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Meerwein arylation of furan derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-H functionalization reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments. The information provided is grounded in established chemical principles and validated through practical application.

Troubleshooting Guide

This section addresses common problems that can lead to suboptimal results in the Meerwein arylation of furan derivatives. Each issue is presented in a question-and-answer format, providing not just a solution, but also an explanation of the underlying chemistry.

Q1: Why is my yield of the arylated furan derivative consistently low?

Low yields are a frequent challenge and can stem from several factors, ranging from reagent stability to suboptimal reaction conditions.

A1: Key areas to investigate for low yield:

  • Decomposition of the Aryldiazonium Salt: Aryldiazonium salts can be thermally unstable and may decompose before reacting with the furan derivative.[1] This is particularly true for diazonium salts with electron-donating groups on the aryl ring.

    • Solution: Prepare the aryldiazonium salt in situ at a low temperature (typically 0-5 °C) and use it immediately. Avoid isolating the diazonium salt unless it is a stable tetrafluoroborate or hexafluorophosphate salt.

  • Suboptimal Catalyst Concentration or Inactive Catalyst: The copper catalyst, typically Cu(I) or Cu(II) salts, is crucial for the reaction to proceed efficiently.[2][3]

    • Solution: Ensure the catalyst is of high purity and is not oxidized or hydrated. Optimize the catalyst loading; while catalytic amounts are required, too little will result in a sluggish reaction, and too much can sometimes promote side reactions. A typical starting point is 5-10 mol%.

  • Incorrect Solvent Choice: The solvent plays a critical role in the solubility of the reagents and the stability of the intermediates.[2]

    • Solution: Acetone, acetonitrile, and water are commonly used solvents. A biphasic system (e.g., water-organic solvent) can sometimes be beneficial by continuously extracting the product and minimizing side reactions.[4]

  • Reaction Temperature Too High or Too Low: Temperature influences the rate of both the desired reaction and competing decomposition pathways.[5]

    • Solution: The optimal temperature is a balance between a sufficient reaction rate and minimizing the decomposition of the diazonium salt. Start with room temperature and gradually increase if the reaction is too slow, while monitoring for the formation of byproducts.

Q2: I am observing significant formation of byproducts, such as biaryls and phenols. How can I minimize these?

Side reactions are common in radical-mediated processes like the Meerwein arylation.[1][6]

A2: Strategies to suppress byproduct formation:

  • Control the Rate of Aryl Radical Generation: The formation of biaryls (Ar-Ar) often results from the self-coupling of aryl radicals.

    • Solution: Slowly add the solution of the diazonium salt to the reaction mixture containing the furan derivative and the catalyst. This maintains a low steady-state concentration of the aryl radical, favoring the reaction with the furan over self-coupling.

  • Scavenge Unwanted Radicals: The presence of oxygen can lead to the formation of phenols.

    • Solution: Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen.

  • Optimize the Counter-ion of the Diazonium Salt: The anion of the diazonium salt can influence the reaction pathway.[2]

    • Solution: While chlorides are common, tetrafluoroborates (BF₄⁻) can sometimes lead to cleaner reactions, although they may be less reactive.

Q3: The reaction is not proceeding to completion, even after an extended period. What could be the issue?

An incomplete reaction can be due to several factors that halt the catalytic cycle or consume the starting materials in non-productive ways.

A3: Troubleshooting an incomplete reaction:

  • Catalyst Deactivation: The catalyst can be poisoned by impurities or undergo irreversible oxidation.

    • Solution: Use purified reagents and solvents. Consider adding a co-reductant to regenerate the active catalytic species, if applicable to your specific system.

  • Insufficient Reagent Stoichiometry: An incorrect ratio of reactants can lead to one being consumed prematurely.

    • Solution: Typically, a slight excess of the diazonium salt (1.1-1.5 equivalents) is used to ensure complete consumption of the furan derivative. Carefully verify the concentrations of your stock solutions.

  • Polymerization of the Furan Derivative: Furan and its derivatives can be susceptible to polymerization under acidic conditions, which can be generated during the reaction.[7][8]

    • Solution: Add a non-nucleophilic base, such as sodium acetate or a hindered amine, to neutralize any acid formed during the reaction.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the Meerwein arylation of furan derivatives, offering insights into the reaction's scope and mechanism.

Q4: What is the generally accepted mechanism for the Meerwein arylation of furan?

A4: The Meerwein arylation is believed to proceed through a radical mechanism.[6][9] The key steps are:

  • Initiation: The copper catalyst (e.g., Cu(I)) reduces the aryldiazonium salt to generate an aryl radical, with the loss of nitrogen gas.

  • Propagation: The aryl radical adds to the furan ring, typically at the C2 or C5 position, to form a radical intermediate.

  • Termination: This intermediate is then oxidized by a Cu(II) species to form the arylated furan and regenerate the Cu(I) catalyst. An elimination of a proton follows to restore the aromaticity of the furan ring.

Q5: Which furan derivatives are most suitable for this reaction?

A5: The reactivity of the furan derivative is influenced by the substituents on the ring.

  • Electron-donating groups (e.g., alkyl, alkoxy) on the furan ring generally increase its reactivity towards the electrophilic aryl radical.

  • Electron-withdrawing groups (e.g., formyl, carboxyl) can decrease the reactivity of the furan ring.[3] However, the reaction is still often feasible. For instance, the arylation of furan-2-carbaldehyde is a well-documented procedure.[2]

Q6: What is the optimal catalyst for the Meerwein arylation of furan?

A6: Copper salts are the most common and effective catalysts.[3]

  • Copper(I) salts (e.g., CuCl, CuBr) are often used as they can directly initiate the radical formation.

  • Copper(II) salts (e.g., CuCl₂, CuSO₄) are also effective and are sometimes used in combination with a reducing agent. The choice between Cu(I) and Cu(II) can depend on the specific substrates and reaction conditions.

Q7: How does the choice of solvent affect the reaction outcome?

A7: The solvent can influence the solubility of the reagents, the stability of the diazonium salt, and the overall reaction rate.[2]

  • Polar aprotic solvents like acetone and acetonitrile are frequently used as they are good solvents for both the organic substrates and the inorganic salts.[10]

  • Water can also be used, often in a biphasic system with an organic solvent. This can be advantageous for large-scale reactions and for minimizing the formation of polymeric byproducts.[4]

Q8: Can this reaction be performed without a metal catalyst?

A8: While the classic Meerwein arylation relies on a copper catalyst, metal-free variations have been developed.[2] These often involve photoredox catalysis or the use of specific bases to control the generation of aryl radicals.[11] However, the copper-catalyzed method remains the most widely used and generally applicable approach.

Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Meerwein Arylation of Furan
ParameterRecommended ValueNotes
Furan Derivative 1.0 equiv
Aniline (for diazonium salt) 1.2 equiv
Sodium Nitrite 1.2 equivFor in situ generation of diazonium salt
Acid (e.g., HCl) 2.5-3.0 equivFor diazotization
Copper Catalyst (e.g., CuCl₂) 0.05 - 0.1 equiv
Solvent Acetone/Water (1:1)Degas prior to use
Temperature 25-40 °CMonitor for exotherm
Reaction Time 2-24 hoursMonitor by TLC or GC-MS
General Experimental Protocol for the Meerwein Arylation of 2-Furaldehyde
  • Diazonium Salt Preparation: In a flask cooled to 0-5 °C, dissolve the substituted aniline (1.2 equiv) in a mixture of water and concentrated hydrochloric acid (2.5 equiv). To this stirred solution, add a solution of sodium nitrite (1.2 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Arylation Reaction: In a separate flask, dissolve 2-furaldehyde (1.0 equiv) and copper(II) chloride (0.1 equiv) in acetone. Cool this solution to 0-5 °C.

  • Addition: Slowly add the freshly prepared diazonium salt solution to the stirred solution of 2-furaldehyde and catalyst.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Simplified Mechanism of Meerwein Arylation

Meerwein_Arylation cluster_initiation Initiation cluster_propagation Propagation Ar-N2+ Aryldiazonium Salt Ar• Aryl Radical Ar-N2+->Ar• + Cu(I) -> + N2 + Cu(II) Intermediate Radical Adduct Ar•->Intermediate + Furan Product Arylated Furan Intermediate->Product + Cu(II) -> + H+ + Cu(I)

Caption: Key steps in the copper-catalyzed Meerwein arylation of furan.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Diazonium Check Diazonium Salt Stability (Prepare in situ at 0-5°C) Start->Check_Diazonium Check_Catalyst Verify Catalyst Activity & Loading (Use fresh, pure catalyst; optimize mol%) Check_Diazonium->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Solvent, Temperature) Check_Catalyst->Check_Conditions Check_Side_Reactions Investigate Side Reactions (Inert atmosphere, slow addition) Check_Conditions->Check_Side_Reactions Result Improved Yield Check_Side_Reactions->Result

Caption: A systematic approach to diagnosing and resolving low yield issues.

References

Stability of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals working with 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde. This compound possesses a unique combination of functional groups—a furan ring, an aromatic aldehyde, a nitro group, and a chloro-substituent—that makes it a valuable synthetic intermediate but also susceptible to degradation under common experimental conditions. This document provides in-depth troubleshooting advice and answers to frequently encountered stability issues.

Frequently Asked Questions (FAQs)
Q1: My sample of this compound is showing signs of degradation even during storage. What are the optimal storage conditions?

A1: The multifaceted nature of this molecule necessitates stringent storage protocols to prevent degradation. The aldehyde functional group is prone to slow oxidation by atmospheric oxygen, while the substituted furan ring can be sensitive to trace acidic or basic contaminants.

Root Cause Analysis:

  • Oxidation: Aromatic aldehydes can be oxidized to the corresponding carboxylic acids over time, especially when exposed to air and light.[1]

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways, particularly if acidic or basic impurities are present.

Recommended Storage Protocol:

  • Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Temperature: Keep the compound in a cool environment, ideally refrigerated (2-8 °C).

  • Light Protection: Use an amber or opaque vial to protect the compound from light, which can catalyze oxidative processes.

  • Desiccation: Store in a desiccator to protect from moisture.

For solutions, prepare them fresh whenever possible. If storage is necessary, use a high-purity, dry, aprotic solvent and store under an inert atmosphere at low temperatures.

Q2: I am running an acid-catalyzed reaction, and my starting material is rapidly decomposing, turning the solution dark. What is happening and how can I mitigate this?

A2: This is a classic issue related to the inherent instability of the furan ring in acidic environments.[2] The furan moiety is highly susceptible to acid-catalyzed hydrolysis, which leads to ring-opening and subsequent polymerization, often resulting in the formation of dark, insoluble materials.[2][3]

Mechanistic Insight: Acid-Catalyzed Furan Ring Opening The degradation process is initiated by the protonation of the furan ring, typically at the α-carbon adjacent to the oxygen atom.[3] This is the rate-limiting step and makes the ring susceptible to nucleophilic attack by water or other protic species in the medium. The subsequent cascade of reactions opens the ring to form a 1,4-dicarbonyl compound, which can then undergo further reactions or polymerization.

Troubleshooting & Optimization Strategies:

  • Acid Choice: Opt for the mildest possible acid that can effectively catalyze your desired reaction. Lewis acids may be preferable to strong Brønsted acids (e.g., H₂SO₄, HCl).

  • Solvent System: The choice of solvent is critical. Avoid protic solvents like water and alcohols, which can participate in the degradation pathway.[2] Polar aprotic solvents, such as Dimethylformamide (DMF) or Acetonitrile (ACN), can have a stabilizing effect.[2]

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Degradation pathways often have a higher activation energy than the desired reaction.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

Below is a diagram illustrating the general mechanism of acid-catalyzed furan degradation.

Acid_Degradation cluster_0 Acidic Conditions (H+) Compound 5-(R)-Furan-2-carbaldehyde Protonated Protonated Furan Intermediate (Rate-Limiting Step) Compound->Protonated Protonation (Fast) Nucleophile Nucleophilic Attack (e.g., by H₂O) Protonated->Nucleophile Slow RingOpened Ring-Opened 1,4-Dicarbonyl Species Nucleophile->RingOpened Ring Opening Polymer Polymerization / Dark Insoluble Products RingOpened->Polymer Further Reactions

Caption: Acid-catalyzed degradation pathway of the furan ring.

Q3: When I treat my compound with a strong base like 50% NaOH, I lose my starting material and see two new major products. What is this reaction?

A3: You are observing the Cannizzaro reaction .[1][4] This is a characteristic reaction of aldehydes that do not have a hydrogen atom on the α-carbon (the carbon adjacent to the aldehyde group), such as this compound.[1][5]

Mechanistic Insight: The Cannizzaro Reaction In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction. It is a redox process where one molecule of the aldehyde is oxidized to a carboxylic acid (which exists as its carboxylate salt in the basic medium), and a second molecule is reduced to the corresponding primary alcohol.[6]

  • Product 1 (Oxidation): 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (as a salt)

  • Product 2 (Reduction): [5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol

Mitigation Strategies:

  • Avoid Strong Bases: If your protocol allows, avoid concentrated hydroxides (NaOH, KOH).

  • Use Weaker Bases: Consider milder inorganic bases (e.g., K₂CO₃, NaHCO₃) or organic bases (e.g., triethylamine, DBU) if they are compatible with your desired transformation.

  • Temperature Control: The Cannizzaro reaction is typically accelerated by heat. Running the reaction at 0 °C or below can significantly reduce the rate of this side reaction.

  • Stoichiometry: Use a stoichiometric amount of base rather than a large excess.

The diagram below outlines the Cannizzaro disproportionation.

Cannizzaro_Reaction cluster_1 Base-Induced Disproportionation cluster_products Products Aldehyde1 Aldehyde Molecule 1 Base Strong Base (e.g., OH⁻) Aldehyde2 Aldehyde Molecule 2 Carboxylate Carboxylate Salt (Oxidation Product) Base->Carboxylate Oxidation Alcohol Primary Alcohol (Reduction Product) Base->Alcohol Reduction

Caption: The Cannizzaro reaction of a non-enolizable aldehyde.

Troubleshooting Guide: Stability Analysis

If you are encountering unexpected stability issues, a systematic forced degradation study can help identify the problematic conditions and degradation products.

Experimental Protocol: Forced Degradation Study by HPLC

This protocol provides a framework for testing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile (ACN).

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an HPLC vial.

  • Acid Hydrolysis: 1 M HCl.

  • Base Hydrolysis: 1 M NaOH.

  • Oxidative Degradation: 3% H₂O₂.

  • Thermal Stress: Prepare a sample in ACN/Water (1:1) and heat at 60 °C.

  • Control Sample: Mix 1 mL of stock with 1 mL of water.

3. Incubation and Analysis:

  • Analyze all samples by a stability-indicating HPLC method at T=0.

  • Incubate the vials at room temperature (for hydrolysis/oxidation) or 60 °C (for thermal stress).

  • Analyze the samples at regular intervals (e.g., 2, 6, 12, 24 hours).

4. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

  • Detection: UV detector set at a wavelength where the parent compound and potential degradants absorb (e.g., 280 nm and 320 nm).

  • Analysis: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks. Calculate the percentage degradation.

Data Summary: Expected Stability Profile
ConditionReagent/ParameterExpected StabilityPrimary Degradation Pathway
Acidic 0.1 M - 1 M HClLow Furan ring-opening, polymerization[2][3]
Basic 0.1 M - 1 M NaOHLow Cannizzaro reaction[1][4][6]
Oxidative 3-30% H₂O₂Moderate Oxidation of aldehyde to carboxylic acid
Thermal 60-80 °CModerate to High General decomposition, dependent on solvent
Photolytic UV/Visible LightModerate Potential for nitro group reactions or oxidation
Workflow for Investigating Stability Issues

Use the following workflow to diagnose and solve stability problems encountered during your experiments.

Troubleshooting_Workflow cluster_acid Acidic Conditions cluster_base Strong Basic Conditions cluster_other Other Conditions (Oxidation/Heat) Start Stability Issue Encountered (e.g., Low Yield, Side Products) Identify_Conditions Identify Stress Condition: Acid, Base, Oxidizer, Heat, Light? Start->Identify_Conditions Acid_Cause Likely Cause: Furan Ring Opening Identify_Conditions->Acid_Cause Acid Base_Cause Likely Cause: Cannizzaro Reaction Identify_Conditions->Base_Cause Base Other_Cause Likely Cause: Aldehyde Oxidation or General Decomposition Identify_Conditions->Other_Cause Other Acid_Solution Solution: 1. Use Milder Acid 2. Use Aprotic Solvent 3. Lower Temperature Acid_Cause->Acid_Solution Analyze Analyze Products by HPLC-MS / NMR to Confirm Degradants Acid_Solution->Analyze Base_Solution Solution: 1. Use Weaker Base 2. Lower Temperature 3. Avoid Excess Base Base_Cause->Base_Solution Base_Solution->Analyze Other_Solution Solution: 1. Use Inert Atmosphere 2. Degas Solvents 3. Protect from Light Other_Cause->Other_Solution Other_Solution->Analyze Optimize Optimize Reaction Conditions Based on Findings Analyze->Optimize

Caption: Systematic workflow for troubleshooting compound stability.

References

Preventing discoloration of furan-based aldehydes during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and storing furan-based aldehydes. This center is designed for researchers, scientists, and drug development professionals who work with reactive intermediates like furfural, 5-hydroxymethylfurfural (5-HMF), and their derivatives. Here, we address common challenges, primarily the prevention of discoloration, to ensure the integrity and purity of your starting materials for successful experimental outcomes.

Frequently Asked Questions (FAQs): Understanding the Discoloration Problem

Q1: Why is my furan-based aldehyde (e.g., furfural, 5-HMF) turning yellow or brown during storage?

This is a common observation and indicates chemical degradation. Freshly distilled furan-based aldehydes are typically colorless to pale yellow liquids or solids.[1][2] However, upon exposure to ambient conditions, they can quickly darken, turning yellow, reddish-brown, and eventually forming dark, resinous materials.[1][3][4] This color change is a direct visual indicator of impurity formation and a decrease in the aldehyde's purity. Even a small concentration of intensely colored impurities can cause a significant color change.[3]

Q2: What are the primary chemical mechanisms behind this discoloration?

The discoloration is not due to a single reaction but a combination of degradation pathways, primarily oxidation and acid-catalyzed polymerization .

  • Oxidation: In the presence of atmospheric oxygen, the aldehyde group (-CHO) is susceptible to oxidation. For example, furfural oxidizes to form products like furoic acid or other degradation products.[3][5] While often colorless themselves, these acidic by-products can then catalyze further degradation.

  • Polymerization & Humin Formation: Furan rings, especially under acidic conditions, are prone to opening and polymerizing.[6] This process, often accelerated by heat and acid catalysts, leads to the formation of dark, insoluble polymeric by-products known as "humins".[7] These complex polymers are a major source of the dark brown or black discoloration.

References

Technical Support Center: Managing Exothermic Reactions in Furan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for furan synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of furan nitration. The nitration of the furan ring is a powerful transformation for creating valuable intermediates, particularly in pharmaceutical development.[1][2] However, the furan ring's high reactivity and sensitivity to acid, coupled with the inherent exothermic nature of nitration, present significant safety and yield challenges.[3][4]

This document provides in-depth, field-proven insights to help you safely manage these reactions, troubleshoot common issues, and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of furan so exothermic and potentially hazardous?

A1: The hazardous nature of furan nitration stems from a combination of factors:

  • High Reactivity of Furan: Furan is an electron-rich aromatic heterocycle, significantly more reactive towards electrophiles than benzene.[3] This high reactivity leads to a rapid and highly exothermic reaction with nitrating agents.

  • Acid Sensitivity: The furan ring is highly sensitive to strong acids.[4][5] Standard nitrating mixtures, such as nitric acid and sulfuric acid (mixed acid), are too harsh and can cause protonation of the ring, leading to polymerization, ring-opening, and the formation of dark, tar-like substances instead of the desired product.[4][5]

  • Exotherm of Nitrating Agent Formation: The preferred reagent for furan nitration, acetyl nitrate, is typically generated in situ by reacting nitric acid with acetic anhydride.[3][6] This initial reaction is itself exothermic and requires careful temperature control before the furan is even introduced.

  • Risk of Thermal Runaway: Like many nitration reactions, if the heat generated is not effectively removed, the reaction temperature can increase uncontrollably.[7] This "runaway reaction" accelerates the reaction rate, leading to a dangerous feedback loop that can cause rapid gas evolution, over-pressurization of the vessel, and potentially an explosion.[7][8]

Q2: Why is acetyl nitrate in acetic anhydride the standard reagent for furan nitration instead of a stronger mixed acid?

A2: The choice of acetyl nitrate is a critical control measure.

  • Milder Electrophile: Acetyl nitrate is a much milder and more controlled nitrating agent compared to the highly reactive nitronium ion (NO₂⁺) generated in a mixture of concentrated nitric and sulfuric acids.[6][9] This milder nature is essential to prevent the degradation and polymerization of the sensitive furan ring.[1][10]

  • Mechanism via an Intermediate: The reaction with acetyl nitrate proceeds through the formation of a moderately stable addition intermediate (an adduct of acetyl nitrate with the furan).[11][12] This intermediate is not aromatic and requires a subsequent step, typically treatment with a mild base like pyridine, to eliminate acetic acid and form the final 2-nitrofuran product.[11][13] This two-step pathway allows for greater control over the reaction.

  • Improved Selectivity: Using acetyl nitrate generally leads to the preferential formation of the 2-nitrofuran isomer, which is the desired product in most synthetic applications.[14][15]

Q3: What are the most critical safety parameters to control during the reaction?

A3: The three most critical parameters are Temperature, Rate of Addition, and Agitation.

  • Temperature: Strict temperature control is non-negotiable. The reaction should be conducted at low temperatures (e.g., 0°C to -15°C) to dissipate the heat generated during both the formation of acetyl nitrate and the subsequent nitration step.[11][16] An efficient cooling bath (e.g., ice-salt or a cryocooler) is mandatory.

  • Rate of Addition: The nitrating agent must be added to the furan solution slowly and in a controlled, dropwise manner.[3][17] Rapid addition can generate heat faster than the cooling system can remove it, leading to a thermal runaway.[17]

  • Agitation: Vigorous and consistent stirring is crucial. Poor agitation can create localized "hot spots" with high concentrations of reactants, initiating a runaway reaction that can propagate throughout the mixture.[17]

Q4: Are there modern alternatives to traditional batch processing that can improve safety and reproducibility?

A4: Yes. Continuous flow chemistry has emerged as a superior technology for managing hazardous reactions like furan nitration.[1][9][18]

  • Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, minimizing the potential impact of a thermal runaway. The in situ generation of the unstable and potentially explosive acetyl nitrate reagent is a key advantage, as it is consumed immediately without the need for storage.[1][2][18]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of the microreactors used in flow chemistry allows for extremely efficient heat dissipation, providing precise temperature control that is difficult to achieve in large-scale batch reactors.[10]

  • Improved Reproducibility and Yield: The precise control over reaction parameters like temperature, residence time, and stoichiometry leads to higher reproducibility and often better yields by minimizing the formation of degradation byproducts.[2][9] Recent studies have demonstrated the synthesis of key nitrofuran intermediates in under five minutes with excellent yields using automated flow platforms.[1][18]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Runaway Reaction - The temperature is rising uncontrollably.

Immediate Action: If the internal temperature begins to rise rapidly and uncontrollably despite the cooling bath, and you cannot bring it under control by stopping reagent addition, you must treat it as a serious safety incident.

  • Alert Personnel: Immediately alert your supervisor and any colleagues in the vicinity.

  • Remove Cooling Bath (If Safe): This may seem counterintuitive, but if the reaction is already in runaway, the external cooling can cause the contents to solidify on the flask walls, insulating the bulk of the mixture and potentially worsening the situation. This is a judgment call based on your specific lab safety protocols.

  • Emergency Quench (Last Resort): If your lab has an established and practiced emergency procedure, prepare to quench the reaction. This typically involves cautiously pouring the reaction mixture into a large volume of crushed ice or cold water in a fume hood behind a blast shield.[17] CAUTION: Quenching a nitration reaction is itself hazardous as the dilution of strong acids is highly exothermic.[17] This must only be performed as a last resort by trained personnel with appropriate personal protective equipment (PPE).

Potential Causes & Preventative Measures:

Probable CausePreventative Measure
Inadequate Cooling Ensure your cooling bath has sufficient capacity and is at the target temperature before starting. An ice-salt bath or a mechanical cryocooler is recommended over a simple ice-water bath.
Rapid Reagent Addition Add the nitrating agent slowly via a dropping funnel, constantly monitoring the internal thermometer. The addition rate should be slow enough that the temperature remains stable.[17]
Poor Agitation Use an overhead mechanical stirrer for viscous mixtures or larger volumes. Ensure the stir bar or paddle is creating a significant vortex, indicating efficient mixing.[17]
Accumulation of Reagents If the reaction temperature is too low, the reaction rate may be too slow, leading to a buildup of unreacted nitrating agent. A subsequent slight temperature increase can then trigger a delayed and violent exotherm.[17] Adhere to established temperature ranges from literature protocols.[19]
Issue 2: Low Yield or No Product Formation

Question: My reaction is complete according to TLC, but after workup, the yield of my 2-nitrofuran is very low. What went wrong?

Answer: Low yields in furan nitration are common and typically point to substrate degradation or issues during the workup and purification stages.

Troubleshooting Workflow:

G start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup temp_high Was temperature > 0°C? check_conditions->temp_high Degradation? quench_method Was quench performed by adding water to acid? check_workup->quench_method Decomposition? reagent_harsh Was nitrating agent too harsh? (e.g., mixed acid) temp_high->reagent_harsh No sol_temp Solution: Lower temperature to -5°C to -15°C. temp_high->sol_temp Yes time_long Was reaction time excessive? reagent_harsh->time_long No sol_reagent Solution: Use acetyl nitrate generated in situ. reagent_harsh->sol_reagent Yes sol_time Solution: Monitor via TLC and quench as soon as starting material is gone. time_long->sol_time Yes purification_method Was purification done on untreated silica gel? quench_method->purification_method No sol_quench Solution: Always add reaction mixture slowly to a large volume of ice/water. quench_method->sol_quench Yes sol_purify Solution: Neutralize crude product before chromatography. Consider using neutral alumina or deactivating silica gel with triethylamine. purification_method->sol_purify Yes G cluster_prep Step 1: Acetyl Nitrate Formation cluster_nitration Step 2: Nitration Reaction cluster_workup Step 3: Workup & Aromatization prep_anhydride Charge Acetic Anhydride to a 3-neck flask. cool_anhydride Cool to -10°C with vigorous stirring. prep_anhydride->cool_anhydride add_hno3 Add Fuming HNO₃ dropwise, keeping T < -5°C. cool_anhydride->add_hno3 stir_cold Stir for 15-20 min at -10°C. add_hno3->stir_cold add_acetyl_nitrate Add acetyl nitrate solution dropwise to furan solution, keeping T < -5°C. stir_cold->add_acetyl_nitrate Transfer via cannula prep_furan Prepare separate solution of Furan in Acetic Anhydride. cool_furan Cool furan solution to -10°C. prep_furan->cool_furan cool_furan->add_acetyl_nitrate monitor_rxn Monitor reaction by TLC. add_acetyl_nitrate->monitor_rxn quench Pour mixture slowly onto crushed ice. monitor_rxn->quench neutralize Neutralize carefully with a base (e.g., NaHCO₃ solution). quench->neutralize add_pyridine Add Pyridine and stir to eliminate acetic acid and form 2-nitrofuran. neutralize->add_pyridine extract Extract with organic solvent, wash, dry, and concentrate. add_pyridine->extract

References

Removal of unreacted starting materials from 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for the removal of unreacted starting materials from 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde reactions.

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The successful isolation of this key intermediate is frequently challenged by the presence of unreacted starting materials and side products. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to empower you to achieve high purity and yield in your experiments.

The synthesis of this compound typically proceeds via a Meerwein arylation, where a diazonium salt derived from 2-chloro-5-nitroaniline is coupled with furan-2-carbaldehyde (furfural).[1][2] Incomplete reaction or side reactions can lead to a complex crude mixture requiring a systematic purification approach.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific, common issues encountered during the purification process in a practical question-and-answer format.

Issue 1: My crude product contains significant amounts of unreacted 2-chloro-5-nitroaniline. How can I remove it effectively?

Answer:

The presence of the starting aniline derivative is a frequent complication. Due to the basic nature of the amino group, an acid wash during the initial aqueous work-up is the most direct and effective method for its removal.

Causality & Strategy: 2-chloro-5-nitroaniline, like most anilines, is a weak base.[3] By washing the organic extract of your reaction mixture with a dilute aqueous acid (e.g., 1M HCl), you can protonate the aniline, forming a water-soluble ammonium salt. This salt will partition into the aqueous phase, effectively separating it from your desired, non-basic product which remains in the organic layer.

Recommended Protocol:

  • After quenching the reaction, extract your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the organic extract to a separatory funnel.

  • Wash the organic layer 2-3 times with 1M hydrochloric acid.

  • Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Complete the work-up with a brine wash to remove excess water before drying, filtering, and concentrating the organic phase.

Trustworthiness Check: Monitor the removal of the aniline by TLC. Spot the crude mixture and the organic layer after each acid wash. The disappearance of the aniline spot (visualized under UV light) confirms the success of the extraction.

Issue 2: Residual furan-2-carbaldehyde is contaminating my final product. What is the best removal strategy?

Answer:

Furan-2-carbaldehyde (furfural) is a volatile liquid aldehyde that can be challenging to remove completely by simple evaporation due to its relatively high boiling point (162 °C). The two most reliable methods for its removal are flash column chromatography and a sodium bisulfite wash.

Strategy 1: Flash Column Chromatography This is the preferred method as it can simultaneously remove furfural and other non-polar impurities. Furfural is significantly more polar than a non-polar solvent like hexane but generally less polar than the highly polar desired product. A carefully chosen eluent system will allow the furfural to elute well ahead of your target compound.

  • Stationary Phase: Silica gel

  • Mobile Phase Gradient: Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will ensure baseline separation.

Strategy 2: Sodium Bisulfite Wash For stubborn cases or when chromatography is not ideal, a chemical approach can be used. Aldehydes react with sodium bisulfite to form water-soluble adducts.

Protocol:

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a saturated aqueous solution of sodium bisulfite.

  • Stir vigorously for 30-60 minutes to ensure complete reaction.

  • Separate the layers. The furfural-bisulfite adduct will be in the aqueous phase.

  • Wash the organic layer with water and then brine, before drying and concentrating.

Issue 3: I am observing product degradation (darkening, streaking on TLC) during silica gel column chromatography. What is happening and how can I prevent it?

Answer:

This is a critical and common issue. Furan rings are notoriously sensitive to acid, which can catalyze ring-opening and polymerization, leading to the formation of dark, intractable materials ("humins").[4] Standard silica gel is acidic (pH ~4-5) and can cause significant degradation of your product.

Causality: The lone pair of electrons on the furan's oxygen atom is susceptible to protonation by the acidic silanol groups on the silica surface. This initiates a cascade of reactions that destroy the aromatic furan system.

Solutions:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent system containing a small amount of a non-nucleophilic base, typically triethylamine (~0.5-1% v/v). This neutralizes the acidic sites.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative, but be aware that it has different selectivity than silica. You will need to re-screen for an appropriate eluent system.

    • Florisil®: This is another less acidic option that can be effective.

  • Minimize Contact Time: Perform the chromatography as quickly as possible ("flash" chromatography) to reduce the time your compound spends on the acidic stationary phase.

  • Switch Purification Methods: If your compound is a solid and thermally stable, recrystallization is an excellent, non-destructive alternative to chromatography.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for this compound? A1: A good starting point is to use thin-layer chromatography (TLC) to determine an optimal solvent system. Begin with a 4:1 mixture of Hexane:Ethyl Acetate. Your target compound is quite polar due to the nitro and aldehyde groups, so you will likely need a more polar system. Aim for an Rf value of ~0.3 for your product on the TLC plate, as this often translates well to good separation on a column.

Q2: Can I rely on recrystallization as the only method of purification? A2: It depends on the impurity profile of your crude product. If the main impurities are the unreacted starting materials, a preliminary acid wash to remove the aniline followed by recrystallization can be very effective. Recrystallization is excellent for removing small amounts of similarly-structured impurities and achieving high final purity.[6] A common and effective solvent system for this class of compounds is an ethanol-DMF mixture.[5]

Q3: How do I handle the diazonium salt intermediate safely? A3: Aryl diazonium salts can be unstable and potentially explosive when isolated and dried.[7] For this reason, the Meerwein arylation is almost always performed by generating the diazonium salt in situ at low temperatures (0-5 °C) and reacting it immediately with the furan-2-carbaldehyde without isolation.[2]

Q4: What analytical techniques are best for confirming the purity of my final product? A4: A combination of techniques is recommended for full characterization and purity confirmation:

  • ¹H NMR Spectroscopy: To confirm the structure and check for the absence of signals corresponding to starting materials.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.[8]

  • Melting Point: A sharp melting point that matches literature values is a strong indicator of high purity. The melting point for similar compounds is in the range of 204-206 °C.[9][10]

Data & Protocols

Table 1: Properties of Key Compounds & Suggested Chromatography Conditions
CompoundMolecular Weight ( g/mol )Physical State / MPSolubilityRecommended TLC Eluent
This compound (Product) 253.62Yellow SolidSoluble in Acetone, DMF, DCM3:1 Hexane:Ethyl Acetate (Rf ≈ 0.3)
2-Chloro-5-nitroaniline (Starting Material) 172.57Yellow-Orange Solid / 120-123 °CSoluble in Ethanol, Acetone3:1 Hexane:Ethyl Acetate (Rf ≈ 0.5)
Furan-2-carbaldehyde (Starting Material) 96.08Colorless to Yellow Liquid / BP 162 °CSoluble in most organic solvents3:1 Hexane:Ethyl Acetate (Rf ≈ 0.6)
Protocol 1: Standard Aqueous Work-up
  • Cool the reaction mixture in an ice bath.

  • Slowly pour the mixture into a beaker containing water or ice. A precipitate of the crude product should form.

  • Filter the crude solid.

  • Dissolve the collected solid in a suitable organic solvent (e.g., 200 mL of ethyl acetate).

  • Transfer the solution to a 500 mL separatory funnel.

  • Wash with 1M HCl (2 x 50 mL) to remove unreacted 2-chloro-5-nitroaniline.

  • Wash with saturated NaHCO₃ solution (1 x 50 mL) to neutralize any acid.

  • Wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product ready for further purification.

Protocol 2: Recrystallization
  • Place the crude, solid product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol or an ethanol/DMF mixture) until the solid just dissolves.[5][6]

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Visualized Workflows

Purification_Decision_Tree start Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Wash) start->workup check_purity Analyze Purity (TLC, NMR) workup->check_purity is_solid Is Product a Solid? check_purity->is_solid Impurities Still Present final_product Pure Product check_purity->final_product Product is Pure column Flash Column Chromatography (Neutralized Silica or Alumina) is_solid->column No / Impurities are close in polarity recrystallize Recrystallization is_solid->recrystallize Yes column->final_product recrystallize->final_product

Caption: Decision tree for selecting a purification strategy.

Experimental_Workflow cluster_reaction Reaction cluster_workup Initial Purification cluster_purification Final Purification diazotization Diazotization of 2-Chloro-5-nitroaniline meerwein Meerwein Arylation with Furan-2-carbaldehyde diazotization->meerwein quench Quench Reaction meerwein->quench extraction Liquid-Liquid Extraction (EtOAc/Water) quench->extraction wash Acid/Base Washes extraction->wash concentrate1 Dry & Concentrate wash->concentrate1 chromatography Column Chromatography or Recrystallization concentrate1->chromatography concentrate2 Solvent Removal chromatography->concentrate2 analysis Purity Analysis (NMR, HPLC) concentrate2->analysis

Caption: General experimental workflow from reaction to pure product.

References

Technical Support Center: Scale-up Synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and safe execution of your synthesis.

I. Troubleshooting Guide: Navigating Common Scale-up Hurdles

This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Problem 1: Low Yield or Incomplete Conversion During Meerwein Arylation

Q: We are experiencing low yields and significant amounts of unreacted furan-2-carbaldehyde in our Meerwein arylation reaction when scaling up. What are the likely causes and how can we optimize the reaction?

A: The Meerwein arylation is a powerful C-H activation reaction, but its efficiency on a larger scale is highly dependent on several critical parameters.[1][2] Low yields often stem from issues with the diazotization of 2-chloro-5-nitroaniline or the subsequent coupling with furan-2-carbaldehyde.

Root Cause Analysis & Solutions:

  • Inefficient Diazotization: The formation of the diazonium salt from 2-chloro-5-nitroaniline is a crucial first step.[3]

    • Temperature Control: This reaction is highly exothermic. Maintaining a temperature between 0-5°C is critical.[4] On a larger scale, efficient heat transfer is challenging. Ensure your reactor is equipped with a powerful cooling system and monitor the internal temperature closely. A runaway reaction can lead to decomposition of the diazonium salt, significantly reducing your yield.

    • Rate of Nitrite Addition: Slow, dropwise addition of the sodium nitrite solution is essential to control the reaction rate and temperature.[3] A rapid addition can cause localized overheating and decomposition.

    • Acid Concentration: A sufficient concentration of a strong mineral acid, like hydrochloric acid, is necessary to generate nitrous acid in situ and stabilize the resulting diazonium salt.[3][5]

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable, especially in the solid state.[3][5]

    • Immediate Use: The generated diazonium salt solution should be used immediately in the subsequent coupling reaction.[1] Storage, even at low temperatures, will lead to degradation.

    • Presence of Nucleophiles: Water can act as a nucleophile, leading to the formation of a phenol byproduct. While unavoidable in aqueous media, minimizing reaction time can reduce this side reaction.

  • Suboptimal Coupling Conditions: The reaction between the diazonium salt and furan-2-carbaldehyde requires careful optimization.

    • Catalyst Activity: Copper(II) chloride is a common catalyst for this reaction.[1] Ensure the catalyst is of high purity and is not deactivated. The catalyst facilitates the generation of the aryl radical necessary for the coupling.[1][6]

    • Solvent System: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates.[1] While aqueous systems are common, exploring co-solvents may improve yields in some cases.

    • pH Control: The pH of the reaction mixture should be maintained to ensure the stability of the furan ring and the reactivity of the diazonium salt.

Experimental Protocol: Optimized Meerwein Arylation

StepProcedureKey Considerations
1Diazotization: Dissolve 2-chloro-5-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.Ensure complete dissolution of the aniline.
2Prepare a solution of sodium nitrite in water and cool it to 0-5°C.Use a pre-chilled solution.
3Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5°C.Monitor the temperature continuously.
4Stir the reaction mixture for an additional 30 minutes at 0-5°C after the addition is complete.This ensures complete formation of the diazonium salt.
5Coupling: In a separate reactor, dissolve furan-2-carbaldehyde and copper(II) chloride in an appropriate solvent (e.g., water/acetone).
6Slowly add the freshly prepared diazonium salt solution to the furan-2-carbaldehyde solution, maintaining the temperature as specified in your protocol.A controlled addition rate is crucial.
7Stir the reaction for the recommended time, monitoring the progress by TLC or HPLC.
8Work-up: Quench the reaction and isolate the crude product by filtration.
Problem 2: Formation of Significant Byproducts and Purification Challenges

Q: During the scale-up of our synthesis, we are observing several significant byproducts that co-elute with our desired product, making purification by column chromatography difficult and resulting in yield loss. How can we minimize these byproducts and improve our purification strategy?

A: The formation of byproducts is a common challenge in cross-coupling reactions, and their nature can provide clues for process optimization. In the context of the Meerwein arylation, several side reactions can occur.

Common Byproducts and Mitigation Strategies:

  • Homocoupling of the Aryl Diazonium Salt: This leads to the formation of a biaryl impurity. This is often promoted by the presence of excess radical species.

    • Mitigation: Carefully controlling the stoichiometry of the reactants and the catalyst loading can minimize this.

  • Formation of Phenolic Impurities: As mentioned earlier, the reaction of the diazonium salt with water can produce 2-chloro-5-nitrophenol.

    • Mitigation: Minimizing the reaction time and ensuring an efficient coupling reaction will reduce the opportunity for this side reaction to occur.

  • Polymerization of Furan-2-carbaldehyde: Furan derivatives can be sensitive to acidic conditions and can polymerize.[7]

    • Mitigation: Maintaining a controlled pH and temperature is crucial. The use of a buffer system may be beneficial.

Purification Strategy Optimization:

  • Recrystallization: This is often a more scalable and cost-effective purification method than chromatography.

    • Solvent Screening: A systematic screening of solvents and solvent mixtures is essential to find conditions that selectively crystallize the desired product, leaving the impurities in the mother liquor. Common solvents for recrystallization of similar compounds include ethanol, acetic acid, and chloroform/ligroin mixtures.[8]

  • Slurry Washes: Before recrystallization, washing the crude solid with a solvent in which the product has low solubility but the impurities are more soluble can significantly improve purity.

Workflow for Purification Optimization

Caption: A workflow for optimizing the purification of this compound.

Problem 3: Safety Concerns with Diazonium Salts and Nitroaromatic Compounds

Q: We are scaling up the synthesis and are concerned about the safety hazards associated with unstable diazonium salts and the handling of nitroaromatic compounds. What are the key safety precautions we must implement?

A: Safety is paramount when working with potentially hazardous materials. Both the intermediate diazonium salt and the starting material, 2-chloro-5-nitroaniline, present significant risks that must be managed with strict protocols.

Hazard Analysis and Control Measures:

HazardRiskControl Measures
Diazonium Salt Instability Diazonium salts, especially when isolated as solids, can be explosive. They are sensitive to shock, friction, and heat.[3]NEVER isolate the diazonium salt. Prepare and use it in situ. Maintain strict temperature control (0-5°C) during its formation and reaction.[4][9] Have a quenching agent (e.g., sulfamic acid or urea) readily available to destroy any excess nitrous acid.[3]
Toxicity of 2-Chloro-5-nitroaniline This compound is toxic if swallowed, inhaled, or absorbed through the skin.[10][11][12] It can cause methemoglobinemia.[13]Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10] Avoid generating dust.
Exothermic Reaction The diazotization reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.Use a reactor with efficient cooling and agitation. Add reagents slowly and monitor the internal temperature continuously.[3]
Nitroaromatic Compounds Nitroaromatic compounds are often flammable and can be toxic.[10]Store away from heat and ignition sources. Handle with appropriate PPE.

Emergency Preparedness:

  • Ensure all personnel are trained on the specific hazards of the reaction.

  • Have appropriate spill kits and emergency shutdown procedures in place.

  • An emergency shower and eyewash station should be readily accessible.

II. Frequently Asked Questions (FAQs)

Q1: Can Suzuki or Heck coupling be used as an alternative synthetic route?

A1: Yes, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions are viable alternatives for the synthesis of 5-arylfuran-2-carbaldehydes.[14][15][16]

  • Suzuki-Miyaura Coupling: This would involve the reaction of a furan-2-boronic acid derivative with 1-chloro-2-fluoro-4-nitrobenzene or a similar aryl halide.[17][18][19][20] A key advantage is the generally high functional group tolerance and milder reaction conditions compared to the Meerwein arylation. However, the synthesis and stability of the furan-2-boronic acid can be challenging. Common side reactions include dehalogenation and homocoupling.[17][21]

  • Heck Coupling: This would involve the reaction of furan-2-carbaldehyde with an aryl halide in the presence of a palladium catalyst and a base. While feasible, regioselectivity can be an issue with furan derivatives.

Comparison of Synthetic Routes

Caption: A comparison of the advantages and disadvantages of Meerwein arylation versus Suzuki-Miyaura coupling.

Q2: What is the stability of the final product, this compound?

A2: Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. Furan rings can also be sensitive to strong acids and oxidizing agents. Therefore, it is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures to minimize degradation over time.

Q3: Are there any specific analytical methods recommended for monitoring the reaction progress and final product purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on reaction conversion.

  • Purity Assessment: HPLC is the preferred method for determining the purity of the final product.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure of the final product.

III. References

  • 2-Chloro-5-nitroaniline - Hazardous Agents - Haz-Map. 13

  • Mechanism of Meerwein Arylation of Furan Derivatives | Request PDF - ResearchGate. 1

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. 22

  • SAFETY DATA SHEET - TCI Chemicals. 10

  • 2 - SAFETY DATA SHEET. 11

  • Meerwein arylation - Wikipedia. 2

  • Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres - Oriental Journal of Chemistry. 4

  • SAFETY DATA SHEET - Thermo Fisher Scientific. 12

  • (PDF) 2-Chloro-5-nitroaniline - ResearchGate. 23

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 17

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. 21

  • Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate - Benchchem. 3

  • CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents. 5

  • CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents. 9

  • Mechanistic investigation: (a) Competition reaction between furan and... | Download Scientific Diagram - ResearchGate. 6

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. 14

  • Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 5-(4-Bromophenyl)furan-2-carbaldehyde - Benchchem. 15

  • Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC - NIH. 16

  • furan-2-carbaldehyde - Stenutz. 7

  • US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents. 8

  • Suzuki Coupling - Organic Chemistry Portal. 18

  • The Suzuki Reaction - Andrew G Myers Research Group. 19

  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. 20

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Nitrofuran Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the antimicrobial activity of key nitrofuran derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic intricacies, comparative efficacy, and experimental evaluation of this important class of synthetic antibiotics. Our objective is to furnish a scientifically rigorous resource that informs experimental design and advances the development of novel antimicrobial strategies.

Introduction: The Enduring Relevance of Nitrofurans

Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents that have been in clinical use since the mid-20th century.[1][2] Characterized by a 5-nitrofuran ring, these compounds are prodrugs, requiring intracellular enzymatic reduction to exert their antimicrobial effects.[1][3] Despite their long history, nitrofurans, particularly nitrofurantoin, have seen a resurgence in use due to increasing resistance to newer antibiotic classes like fluoroquinolones and trimethoprim-sulfamethoxazole.[2][4] Their unique multi-targeted mechanism of action contributes to a low propensity for resistance development, making them a continued focus of interest in the battle against multidrug-resistant pathogens.[5][6] This guide will explore the comparative antimicrobial profiles of three prominent nitrofuran derivatives: nitrofurantoin, furazolidone, and nitrofurazone.

The Multi-Pronged Mechanism of Action of Nitrofurans

The antimicrobial efficacy of nitrofuran derivatives is contingent upon their intracellular activation.[1] Bacterial nitroreductases, specifically oxygen-insensitive type I nitroreductases (encoded by genes such as nfsA and nfsB in E. coli), reduce the 5-nitro group of the furan ring.[1][5] This process generates a cascade of highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives.[1] These reactive species are the ultimate effectors of the antimicrobial action, indiscriminately damaging a variety of cellular macromolecules.[7][8]

This multi-targeted assault includes:

  • DNA and RNA Damage: The reactive intermediates can cause strand breakage and form adducts with nucleic acids, thereby inhibiting DNA replication and transcription.[7][8]

  • Inhibition of Protein Synthesis: These intermediates can attack ribosomal proteins, leading to a complete cessation of protein synthesis.[6][8]

  • Disruption of Metabolic Pathways: Critical enzymatic processes, including those involved in carbohydrate metabolism like the Krebs cycle, are inhibited.[9][10]

This multifaceted mechanism is a key factor in the low incidence of clinically significant resistance to nitrofurans, as simultaneous mutations in multiple target sites would be required for a bacterium to overcome their effects.[6]

Nitrofuran Mechanism of Action General Mechanism of Action of Nitrofuran Derivatives cluster_0 Bacterial Cell Nitrofuran Nitrofuran Prodrug BacterialCell Bacterial Cell Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrofuran->Nitroreductases Reduction ReactiveIntermediates Highly Reactive Electrophilic Intermediates Nitroreductases->ReactiveIntermediates Activation DNA_RNA Bacterial DNA & RNA ReactiveIntermediates->DNA_RNA Ribosomes Ribosomal Proteins ReactiveIntermediates->Ribosomes Enzymes Metabolic Enzymes ReactiveIntermediates->Enzymes DamageDNA DNA/RNA Damage (Strand Breaks) DNA_RNA->DamageDNA InhibitProtein Inhibition of Protein Synthesis Ribosomes->InhibitProtein DisruptMetabolism Disruption of Metabolic Pathways Enzymes->DisruptMetabolism CellDeath Bacterial Cell Death DamageDNA->CellDeath InhibitProtein->CellDeath DisruptMetabolism->CellDeath

Caption: General Mechanism of Action of Nitrofuran Derivatives.

Comparative Profiles of Key Nitrofuran Derivatives

While sharing a common mechanism, nitrofuran derivatives exhibit distinct pharmacokinetic profiles and clinical applications, which in turn influence their antimicrobial spectra in practice.

Nitrofurantoin

Nitrofurantoin is primarily used for the treatment and prophylaxis of uncomplicated urinary tract infections (UTIs).[2] It is rapidly absorbed and excreted by the kidneys, achieving high concentrations in the urine but low serum levels.[2][3] This pharmacokinetic profile makes it highly effective against common uropathogens but unsuitable for systemic infections.[2][8]

  • Spectrum of Activity: Effective against many Gram-positive and Gram-negative urinary pathogens, including Escherichia coli, Enterococcus species, Staphylococcus saprophyticus, and some species of Klebsiella and Enterobacter.[2][11] Notably, Proteus species are generally resistant.[11]

Furazolidone

Furazolidone has been utilized for the treatment of bacterial and protozoal diarrhea and enteritis.[12][13] It has a broad spectrum of activity against a variety of gastrointestinal pathogens.[9][14]

  • Spectrum of Activity: Active against E. coli, Staphylococcus species, Salmonella species, Shigella species, Vibrio cholerae, and the protozoan Giardia lamblia.[9][12][14] It is also a monoamine oxidase inhibitor (MAOI).[12][13]

Nitrofurazone

Nitrofurazone is a topical antimicrobial agent primarily used for the prevention and treatment of skin infections in second- and third-degree burns and skin grafts.[15][16] Its use is limited to topical applications due to concerns about potential mutagenesis and carcinogenesis with systemic exposure.[15][17]

  • Spectrum of Activity: Possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria commonly found in skin infections, including Staphylococcus aureus and E. coli.[15] It is not effective against Pseudomonas aeruginosa.[15]

Comparative Antimicrobial Spectrum and Potency

The following table summarizes the antimicrobial spectra and reported Minimum Inhibitory Concentration (MIC) values for the discussed nitrofuran derivatives against selected pathogens. MIC values can vary depending on the specific strain and testing methodology.

Nitrofuran Derivative Primary Clinical Use Gram-Positive Activity Gram-Negative Activity Other Reported MIC90 (μg/mL)
Nitrofurantoin Uncomplicated UTIsEnterococcus faecium, Staphylococcus aureus, Staphylococcus saprophyticusEscherichia coli, Klebsiella spp., Enterobacter spp.-E. coli: 16[18]S. pseudintermedius: 16[18]
Furazolidone Bacterial/Protozoal DiarrheaStaphylococcus spp., Streptococcus spp., Clostridium perfringensE. coli, Salmonella spp., Shigella spp., Vibrio cholerae, Campylobacter jejuniGiardia lambliaData not consistently available
Nitrofurazone Topical for Burns/WoundsStaphylococcus aureus, Streptococcus pyogenes, Clostridia spp.Escherichia coli, Salmonella spp.-Data not consistently available

Mechanisms of Resistance

Despite the low prevalence of resistance, it can emerge. The primary mechanism of resistance to nitrofurans involves mutations in the genes encoding the activating nitroreductase enzymes, nfsA and nfsB.[1][5] Loss-of-function mutations in these genes prevent the conversion of the nitrofuran prodrug into its active, toxic form.[19] The acquisition of these resistance mutations can sometimes be associated with a biological fitness cost to the bacterium, potentially slowing the spread of resistant strains.[20][21] Overexpression of efflux pumps, such as the OqxAB system, may also contribute to increased resistance levels.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The determination of the MIC is a fundamental technique in antimicrobial susceptibility testing. The broth microdilution method is a standardized and widely used approach.

Principle

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Materials
  • Nitrofuran derivative stock solution (e.g., nitrofurantoin)

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial isolate for testing (e.g., E. coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipettes and tips

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the nitrofuran derivative in a suitable solvent (e.g., DMSO), followed by dilution in MHB. b. In a 96-well plate, perform serial two-fold dilutions of the antimicrobial agent. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the starting drug concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no drug).

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate (wells 1-12). This brings the final volume in each well to 200 µL.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: a. Following incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be determined by visual inspection or by using a microplate reader.

MIC Determination Workflow Workflow for Broth Microdilution MIC Assay Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->PrepInoculum InoculatePlate Inoculate Plate with Standardized Bacteria PrepInoculum->InoculatePlate PrepDilutions Prepare Serial Dilutions of Nitrofuran in 96-Well Plate PrepDilutions->InoculatePlate Incubate Incubate Plate (35°C, 16-20h) InoculatePlate->Incubate ReadResults Read Results (Visual Inspection/Plate Reader) Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with no growth) ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion and Future Perspectives

Nitrofuran derivatives remain a valuable component of the antimicrobial armamentarium, particularly in an era of escalating antibiotic resistance. Their multi-targeted mechanism of action presents a significant barrier to the development of resistance. Nitrofurantoin is a first-line agent for uncomplicated UTIs, while furazolidone and nitrofurazone serve more niche roles in treating gastrointestinal and topical infections, respectively.[4][14][15] Understanding the comparative strengths and weaknesses of each derivative is crucial for their appropriate clinical and research applications. Future research may focus on the chemical modification of the nitrofuran scaffold to enhance efficacy, broaden the spectrum of activity, and mitigate potential toxicities, thereby reviving this "old" drug class for new therapeutic challenges.[10]

References

A Senior Application Scientist's Guide to HPLC-MS for Purity Assessment of Synthesized Furan Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective drug development. Furan-containing compounds, a prevalent scaffold in medicinal chemistry, present unique analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other key analytical techniques for the purity assessment of these compounds, grounded in scientific principles and field-proven insights.

The Criticality of Purity Assessment in Drug Development

The presence of impurities in a drug substance, even at trace levels, can significantly impact its safety, efficacy, and stability.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3][4] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities at specified thresholds, making robust analytical methods indispensable.[5][6]

Furan derivatives, while synthetically versatile, can be susceptible to degradation and may be associated with various process-related impurities, including starting materials, by-products, and intermediates.[7][8] A comprehensive purity assessment, therefore, is not merely a quality control checkpoint but a crucial step in understanding the compound's stability and ensuring patient safety.

HPLC-MS: The Workhorse for Purity Profiling

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the gold standard for impurity profiling in the pharmaceutical industry.[1][9] Its strength lies in the combination of the high-resolution separation power of HPLC with the sensitive and specific detection capabilities of MS.[10][11]

The "Why" Behind Methodological Choices in HPLC-MS for Furan Compounds

When developing an HPLC-MS method for a furan-containing compound, every parameter is chosen to address the specific chemical properties of the analyte and potential impurities.

  • Column Selection: A C18 reversed-phase column is often the first choice due to its versatility in separating a wide range of polar and non-polar compounds.[12][13] For furan aldehydes, however, interactions between the polar functional groups and residual silanols on the silica backbone of the column can lead to peak tailing.[14] In such cases, an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) may be necessary to mitigate these secondary interactions.

  • Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good separation. The addition of a small amount of acid, such as formic acid, is common. This serves a dual purpose: it can improve peak shape by suppressing the ionization of silanol groups on the column and provides a source of protons to promote ionization in the mass spectrometer's electrospray ionization (ESI) source.[10]

  • Mass Spectrometry Parameters: Electrospray Ionization (ESI) is the most common ionization technique for pharmaceutical compounds as it is a "soft" ionization method that typically keeps the molecule intact, providing a clear molecular weight.[15][16] The polarity (positive or negative ion mode) is chosen based on the analyte's ability to accept a proton or lose a proton. For many furan compounds, positive ion mode is effective. Collision-Induced Dissociation (CID) in the mass spectrometer is used to fragment the molecule, providing structural information that can help in the identification of unknown impurities.[15][16] The fragmentation of the furan ring itself can provide characteristic product ions.[4][5][17]

Visualizing the HPLC-MS Workflow

HPLC_MS_Workflow cluster_Preparation Sample Preparation cluster_HPLC HPLC Separation cluster_MS MS Detection & Analysis Prep Accurately weigh sample and dissolve in diluent Autosampler Autosampler Injection Prep->Autosampler Column C18 Reversed-Phase Column Autosampler->Column Sample Introduction ESI Electrospray Ionization (ESI) Column->ESI Eluent Pump Gradient Elution (Water/Acetonitrile) Pump->Column Mobile Phase MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->MassAnalyzer Ion Generation Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System: Peak Integration & Impurity Profiling Detector->DataSystem Signal Decision_Tree cluster_Primary Primary Analysis cluster_Secondary Orthogonal & Confirmatory Analysis Start Purity Assessment of Synthesized Furan Compound Question1 Need for absolute purity or reference standard certification? Start->Question1 qNMR Use qNMR Question1->qNMR Yes HPLC_Routine Routine Purity Profiling? Question1->HPLC_Routine No Question2 Are volatile impurities (e.g., residual solvents) a concern? qNMR->Question2 HPLC_MS Use HPLC-MS HPLC_Routine->HPLC_MS Yes HPLC_MS->Question2 GC_MS Use GC-MS Question2->GC_MS Yes Question3 Is the compound chiral or highly polar? Question2->Question3 No GC_MS->Question3 SFC_MS Consider SFC-MS Question3->SFC_MS Yes Final Comprehensive Purity Profile Question3->Final No SFC_MS->Final

References

A Comparative Guide to Structural Elucidation: X-ray Crystallographic Analysis of Schiff Bases Derived from 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This is particularly true for Schiff bases, a versatile class of compounds with wide-ranging applications in medicinal chemistry and materials science.[1][2][3] Their biological activity and material properties are intrinsically linked to their molecular geometry and intermolecular interactions. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques for the characterization of Schiff bases, using the exemplar class derived from 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde.

While specific crystallographic data for Schiff bases derived directly from this compound is not abundant in publicly accessible literature, the principles of analysis and comparison to other techniques are well-established through studies of analogous furan-containing Schiff bases.[1][2][4][5] This guide will leverage these established principles to provide a comprehensive overview.

The Primacy of X-ray Crystallography: Unveiling the Solid-State Architecture

Single-crystal X-ray crystallography offers an unparalleled, high-resolution view of a molecule's structure in the solid state.[6] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. This diffraction pattern is then used to calculate the electron density map of the molecule, revealing precise atomic coordinates, bond lengths, bond angles, and torsional angles.[6]

For Schiff bases, this level of detail is critical for:

  • Confirming Connectivity and Constitution: Unequivocally verifies the formation of the characteristic azomethine (-C=N-) bond.

  • Determining Stereochemistry: Establishes the absolute configuration of chiral centers and the geometry (E/Z) of the imine bond.

  • Analyzing Conformation: Reveals the spatial arrangement of the furan ring relative to the phenyl ring and the substituent groups.

  • Mapping Intermolecular Interactions: Identifies and quantifies non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing and can influence physical properties like solubility and melting point.

The insights gained from X-ray crystallography are foundational for structure-activity relationship (SAR) studies and for computational modeling approaches in drug design.

A Comparative Analysis with Alternative Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, it is not without its limitations, most notably the requirement for high-quality single crystals.[6] Furthermore, the solid-state conformation may not always represent the molecule's structure in solution, where biological processes occur. Therefore, a multi-technique approach is essential for a comprehensive understanding.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Principle X-ray diffraction by a crystal lattice[6]Nuclear spin transitions in a magnetic field[6][7]Mass-to-charge ratio of ionized molecules[6][7]Vibrational modes of chemical bonds
Sample Phase Solid (single crystal)SolutionSolid or SolutionSolid or Solution
Information Yield Precise 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions[6]Connectivity, solution-state conformation, dynamic processes, relative stereochemistry[6][7][8]Molecular weight, elemental formula, fragmentation patterns[6][7]Presence of functional groups
Strengths Unambiguous and high-resolution structural data[6]Provides information on solution-state structure and dynamics; non-destructive[9]High sensitivity; provides molecular formula confirmation[9]Rapid and simple technique for functional group identification
Limitations Requires high-quality single crystals; structure may not reflect solution conformation[9]Provides an averaged structure in solution; interpretation can be complex for large moleculesDoes not provide 3D structural information[9]Provides limited structural information

Experimental Protocols: A Glimpse into the Workflow

Synthesis and Crystallization of a Representative Schiff Base

A general synthesis for a Schiff base derived from this compound would involve the condensation reaction with a primary amine.[3][10]

  • Synthesis: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent such as ethanol or methanol.[11] A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.[8] The reaction mixture is typically refluxed for several hours.[2]

  • Purification: The resulting Schiff base precipitate is filtered, washed, and can be further purified by recrystallization.

  • Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of the solvent from a saturated solution, vapor diffusion, or liquid-liquid diffusion are common techniques employed.

X-ray Crystallographic Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer.

  • The crystal is cooled, typically to 100 K, to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • The collected data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Spectroscopic Characterization Workflow

For a comprehensive characterization, the following spectroscopic techniques are typically employed in conjunction with X-ray crystallography.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Interpretation synthesis Schiff Base Synthesis purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xrd X-ray Crystallography purification->xrd nmr_data Connectivity & Solution Conformation nmr->nmr_data ms_data Molecular Weight & Formula ms->ms_data ir_data Functional Groups ir->ir_data xrd_data 3D Solid-State Structure xrd->xrd_data final_structure final_structure nmr_data->final_structure Comprehensive Structural Picture ms_data->final_structure Comprehensive Structural Picture ir_data->final_structure Comprehensive Structural Picture xrd_data->final_structure Comprehensive Structural Picture

Caption: A typical workflow for the comprehensive structural characterization of a novel Schiff base.

Interpreting the Data: A Hypothetical Comparison

Let's consider a hypothetical Schiff base derived from this compound and aniline.

Expected Spectroscopic Data:

  • ¹H NMR (in CDCl₃): The disappearance of the aldehyde proton signal (around 9.6 ppm) and the appearance of a new imine proton signal (around 8.5 ppm) would confirm the formation of the Schiff base.[12] Aromatic protons would appear in the 7-8.5 ppm range.

  • ¹³C NMR (in CDCl₃): The key diagnostic change would be the disappearance of the aldehyde carbonyl carbon (around 177 ppm) and the appearance of the imine carbon (around 160 ppm).[2]

  • IR (KBr pellet): A strong band around 1600-1650 cm⁻¹ corresponding to the C=N stretching vibration would appear, while the C=O stretching vibration of the aldehyde (around 1680 cm⁻¹) would be absent.[8]

  • Mass Spectrometry (ESI+): The mass spectrum would show a prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the synthesized Schiff base.[2]

Insights from X-ray Crystallography:

While the spectroscopic data confirms the successful synthesis and provides clues about the structure, only X-ray crystallography could definitively reveal:

  • The planarity or non-planarity of the molecule.

  • The precise dihedral angle between the furan and phenyl rings.

  • The presence of an intramolecular hydrogen bond between a substituent and the imine nitrogen, if applicable.

  • The detailed packing arrangement in the crystal lattice, potentially revealing π-π stacking interactions involving the furan and phenyl rings.

Conclusion: An Integrated Approach is Key

References

A Senior Application Scientist's Guide to the Synthesis of 5-Aryl-2-Furaldehydes: A Comparative Validation of Key Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Aryl-2-Furaldehydes

In the landscape of modern medicinal chemistry and materials science, the 5-aryl-2-furaldehyde scaffold is a privileged structural motif. These compounds serve as versatile intermediates in the synthesis of a wide array of biologically active molecules and functional materials. Their utility stems from the unique electronic properties of the furan ring and the diverse functionalization possibilities offered by both the aryl and aldehyde moieties. For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of these building blocks is of paramount importance. This guide provides an in-depth, validated comparison of three prominent synthetic protocols for accessing 5-aryl-2-furaldehydes: the Suzuki-Miyaura Cross-Coupling, the Vilsmeier-Haack Reaction, and the Stille Cross-Coupling. Each method is critically evaluated based on experimental data, mechanistic rationale, and practical considerations to empower you in selecting the optimal strategy for your research endeavors.

Comparative Overview of Synthetic Protocols

The selection of a synthetic route is a critical decision guided by factors such as substrate availability, desired yield, functional group tolerance, and scalability. The three protocols detailed herein represent distinct yet powerful approaches to the synthesis of 5-aryl-2-furaldehydes.

Parameter Suzuki-Miyaura Coupling Vilsmeier-Haack Reaction Stille Coupling
Starting Materials 5-Halo-2-furaldehyde, Arylboronic Acid2-Aryl-furan, DMF, POCl₃5-Halo-2-furaldehyde, Arylstannane
Typical Catalyst Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)None (reagent-based)Palladium(0) complexes (e.g., Pd(PPh₃)₄)
Reaction Temperature 80-110 °C0 °C to room temperature40-100 °C
Typical Yields Good to excellent (70-95%)Good to excellent (75-90%)Good to excellent (70-90%)
Key Advantages High functional group tolerance, commercially available reagents, well-established.Direct formylation, often high yielding, avoids pre-functionalized furan aldehyde.Tolerant of a wide range of functional groups, mild reaction conditions.
Key Disadvantages Requires pre-functionalized furan, potential for boronic acid decomposition.Requires pre-synthesis of the 2-arylfuran, limited to electron-rich substrates.Toxicity of organotin reagents, stoichiometric tin byproducts can be difficult to remove.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, prized for its versatility and functional group tolerance.[1] This protocol outlines the coupling of a readily available 5-halofuran-2-carbaldehyde with an arylboronic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halofuran-2-carbaldehyde, forming a palladium(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired 5-aryl-2-furaldehyde.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)-Ar' L₂ transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validated Experimental Protocol

This protocol describes the synthesis of 5-(4-methoxyphenyl)furan-2-carbaldehyde.

Materials:

  • 5-Bromofuran-2-carbaldehyde (1.0 mmol, 175 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromofuran-2-carbaldehyde, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-(4-methoxyphenyl)furan-2-carbaldehyde.

Expected Yield: 80-90%

Protocol 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] In this two-step approach, a 2-arylfuran is first synthesized and then subjected to formylation.

Mechanistic Rationale

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich 2-arylfuran attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during aqueous workup yields the desired 5-aryl-2-furaldehyde. The formylation occurs preferentially at the 5-position of the furan ring, which is the most nucleophilic site.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Arylfuran 2-Aryl-furan Iminium_intermediate Iminium Intermediate Arylfuran->Iminium_intermediate Electrophilic Attack Product 5-Aryl-2-furaldehyde Iminium_intermediate->Product Hydrolysis

Workflow for the Vilsmeier-Haack formylation of a 2-arylfuran.
Validated Experimental Protocol

This protocol details the formylation of 2-phenylfuran.

Materials:

  • 2-Phenylfuran (1.0 mmol, 144 mg)

  • N,N-Dimethylformamide (DMF, 3.0 mmol, 219 mg, 0.23 mL)

  • Phosphorus oxychloride (POCl₃, 1.2 mmol, 184 mg, 0.11 mL)

  • 1,2-Dichloroethane (DCE, 5 mL)

  • Saturated aqueous sodium acetate solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF in DCE to 0 °C in an ice bath.

  • Add POCl₃ dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-phenylfuran in DCE dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture onto crushed ice and then add a saturated aqueous solution of sodium acetate until the mixture is neutral (pH ~7).

  • Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-phenyl-2-furaldehyde.

Expected Yield: 85-95%

Protocol 3: Palladium-Catalyzed Stille Cross-Coupling

The Stille coupling offers another powerful palladium-catalyzed method for C-C bond formation, utilizing organostannane reagents.[3] While effective, the toxicity of tin compounds necessitates careful handling and purification.

Mechanistic Rationale

Similar to the Suzuki-Miyaura reaction, the Stille coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halofuran-2-carbaldehyde.

  • Transmetalation: The aryl group is transferred from the organostannane to the palladium(II) complex.

  • Reductive Elimination: The coupled product is eliminated, regenerating the palladium(0) catalyst.

Stille_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'-SnR₃) pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)-Ar' L₂ transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

References

A Researcher's Guide to Investigating Cross-Resistance Among Nitrofuran Derivatives in Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating cross-resistance to nitrofuran derivatives in clinically relevant bacteria. We will delve into the molecular underpinnings of nitrofuran resistance, present a robust experimental workflow for assessing cross-resistance, and offer a comparative analysis of key nitrofuran compounds, supported by experimental data. Our approach emphasizes scientific integrity, providing not just protocols, but the causal reasoning behind experimental design choices.

The Enduring Relevance and Emerging Challenge of Nitrofurans

Nitrofurans, a class of synthetic antibiotics, have been a mainstay in treating urinary tract infections (UTIs) for over 70 years.[1] Nitrofurantoin, in particular, remains a recommended first-line therapy for uncomplicated cystitis due to its favorable efficacy and historically low rates of resistance.[1] Unlike many other antibiotic classes that target a single enzyme or pathway, nitrofurans have a multi-targeted mechanism of action.[1] Once inside the bacterial cell, these prodrugs are reduced by bacterial nitroreductases into highly reactive electrophilic intermediates.[1][2] These intermediates then indiscriminately attack a wide range of cellular components, including ribosomal proteins, metabolic enzymes, and DNA, leading to the inhibition of protein synthesis, energy metabolism, and DNA/RNA synthesis.[1][3][4] This multi-pronged attack is thought to be a key reason for the slow emergence of resistance.[1]

However, the specter of antimicrobial resistance is relentless, and resistance to nitrofurans, though still relatively low, is increasingly reported.[2][5] This trend necessitates a deeper understanding of the mechanisms by which bacteria evade these drugs and, crucially, whether resistance to one nitrofuran derivative confers resistance to others—a phenomenon known as cross-resistance. Understanding these cross-resistance profiles is critical for informing therapeutic choices, guiding antibiotic stewardship efforts, and directing the development of new nitrofuran-based antimicrobials.

Molecular Mechanisms of Nitrofuran Resistance: A Foundation for Cross-Resistance

Resistance to nitrofurans is not typically acquired through the horizontal transfer of a single resistance gene but rather through chromosomal mutations that impair the activation of the prodrug.[3] The primary mechanisms are:

  • Inactivation of Nitroreductases: The most common route to high-level nitrofuran resistance involves loss-of-function mutations in the genes encoding oxygen-insensitive nitroreductases, specifically nfsA and nfsB in Escherichia coli.[1][2][6][7][8][9][10][11][12] These enzymes are responsible for the critical reduction step that activates the nitrofuran prodrug.[2] Mutations, including point mutations, frameshifts, and deletions, can lead to truncated or non-functional enzymes that can no longer convert the nitrofuran into its toxic intermediates.[1][3][11] High-level resistance often requires the sequential inactivation of both nfsA and nfsB.[3][8]

  • Reduced Cofactor Synthesis: The nitroreductases NfsA and NfsB require flavin mononucleotide (FMN) as a cofactor.[1] Mutations in the ribE gene, which encodes an enzyme essential for riboflavin (a precursor to FMN) biosynthesis, have been shown to confer nitrofuran resistance in laboratory mutants, although this is less commonly observed in clinical isolates.[2][3][6][9][13]

  • Efflux Pumps: Overexpression of multidrug efflux pumps, such as OqxAB, can contribute to nitrofuran resistance by actively pumping the drug out of the cell before it can be activated.[1][3][6][13] The presence of the plasmid-mediated oqxAB genes, often in conjunction with mutations in nfsA or nfsB, can lead to clinically significant levels of resistance.[1][6]

Cross-resistance among nitrofuran derivatives is highly probable when the mechanism of resistance is shared. Since most nitrofurans rely on activation by NfsA and NfsB, a loss-of-function mutation in these enzymes is likely to confer resistance to multiple drugs in the class.

Visualizing the Pathways of Nitrofuran Action and Resistance

Nitrofuran_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Nitrofuran_ext Nitrofuran (Prodrug) (e.g., Nitrofurantoin) Nitrofuran_int Intracellular Nitrofuran Nitrofuran_ext->Nitrofuran_int Uptake NfsA_NfsB Nitroreductases (NfsA, NfsB) Nitrofuran_int->NfsA_NfsB Reactive_intermediates Reactive Intermediates NfsA_NfsB->Reactive_intermediates Reduction FMN FMN Cofactor FMN->NfsA_NfsB Targets Ribosomes, DNA, Enzymes Reactive_intermediates->Targets Damage Cell_death Bacterial Cell Death Targets->Cell_death mut_nfsA_nfsB Loss-of-function mutations in nfsA / nfsB mut_nfsA_nfsB->NfsA_NfsB Inactivation mut_ribE Mutations in ribE mut_ribE->FMN Synthesis Block OqxAB OqxAB Efflux Pump Overexpression OqxAB->Nitrofuran_int Efflux

Caption: Molecular pathways of nitrofuran action and the primary mechanisms of bacterial resistance.

A Validated Workflow for Assessing Nitrofuran Cross-Resistance

To objectively compare the performance of different nitrofuran derivatives and determine cross-resistance profiles, a systematic and reproducible experimental approach is essential. This workflow is designed to be a self-validating system, incorporating standard controls and quantitative endpoints.

Visualizing the Experimental Workflow

Cross_Resistance_Workflow cluster_setup Phase 1: Preparation & Strain Selection cluster_mic Phase 2: Susceptibility Testing cluster_analysis Phase 3: Data Analysis & Interpretation Strain_Selection 1. Strain Selection (Wild-Type, Known Resistant Mutants, Clinical Isolates) Antibiotic_Prep 2. Prepare & QC Antibiotic Stocks (Nitrofuran Panel, Control Antibiotics) MIC_Assay 4. Broth Microdilution MIC Assay (Determine MIC for each drug/strain combination) Strain_Selection->MIC_Assay Media_Prep 3. Prepare Culture Media (Mueller-Hinton Broth) Incubation 5. Incubation (35°C for 18-24h) MIC_Assay->Incubation MIC_Read 6. Read & Record MICs (Lowest concentration with no visible growth) Incubation->MIC_Read Data_Table 7. Tabulate & Compare MIC Data MIC_Read->Data_Table Cross_Resistance_Eval 8. Evaluate Cross-Resistance (Compare MIC shifts between WT and resistant strains) Data_Table->Cross_Resistance_Eval

Caption: A step-by-step experimental workflow for conducting a nitrofuran cross-resistance study.

Detailed Experimental Protocol

This protocol outlines the broth microdilution method, the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.[14][15][16]

A. Materials

  • Bacterial Strains:

    • Wild-type, susceptible reference strain (e.g., E. coli ATCC 25922).

    • Characterized resistant strains with known mutations (e.g., nfsA and/or nfsB knockout mutants).

    • A panel of recent clinical isolates.

  • Nitrofuran Derivatives:

    • Nitrofurantoin

    • Furazidin (Furagin)

    • Nitrofurazone

    • Furazolidone

  • Control Antibiotics: An antibiotic with a different mechanism of action (e.g., Ciprofloxacin).

  • Media and Reagents:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

    • Dimethyl sulfoxide (DMSO) for dissolving compounds.

    • 0.5 McFarland turbidity standard.

    • Sterile saline or phosphate-buffered saline (PBS).

B. Step-by-Step Methodology

  • Preparation of Antibiotic Stocks:

    • Causality: Accurate stock solutions are fundamental for reproducible MIC values. Using a solvent like DMSO is often necessary for compounds with poor aqueous solubility.

    • Accurately weigh and dissolve each antibiotic powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in CAMHB to create working solutions for the assay.

  • Preparation of Bacterial Inoculum:

    • Causality: Standardizing the bacterial inoculum is critical; a final concentration of 5 x 10⁵ CFU/mL is the CLSI/EUCAST standard and ensures that MIC results are comparable across experiments and labs.

    • From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve the final target inoculum concentration in the microtiter plate.

  • Performing the Broth Microdilution Assay:

    • Causality: This method provides a quantitative measure of susceptibility, which is more informative than qualitative disk diffusion methods, especially for comparing the potency of different drugs.[17]

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the highest concentration of the first antibiotic to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the row. Discard the final 50 µL from the last well. This creates a gradient of antibiotic concentrations (e.g., 256 to 0.5 µg/mL).[5]

    • Repeat for each antibiotic in separate rows.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

    • Seal the plate and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.[5]

  • Reading and Interpreting Results:

    • Causality: Visual inspection for turbidity is a reliable and standardized method for determining the MIC. The growth control must show clear turbidity for the assay to be valid.

    • Following incubation, determine the MIC for each antibiotic/strain combination. The MIC is the lowest concentration well with no visible bacterial growth (no turbidity).[16]

    • Compare the MIC values to established clinical breakpoints from bodies like EUCAST or CLSI to classify strains as Susceptible (S), Intermediate (I), or Resistant (R).[14][16]

Comparative Analysis of Nitrofuran Derivatives

Cross-resistance is established when a mechanism that confers resistance to one drug also increases the MIC of another. By testing a panel of nitrofuran derivatives against both wild-type and characterized resistant bacterial strains, a clear picture of cross-resistance emerges.

A study by Bielec et al. (2023) directly investigated the cross-resistance between nitrofurantoin and furazidin in 100 clinical E. coli isolates.[5][18] Their findings provide a valuable dataset for comparison.

Table 1: Comparative MIC Data for Nitrofurantoin and Furazidin in E. coli

ParameterNitrofurantoin (µg/mL)Furazidin (µg/mL)Key Finding
MIC₅₀ 168Furazidin was generally more potent, with an MIC₅₀ twofold lower than nitrofurantoin.[5]
MIC₉₀ 12864This trend held for less susceptible isolates, with a twofold lower MIC₉₀ for furazidin.[5]
Correlation --A strong positive correlation was found between the MICs of both drugs, indicating cross-resistance.[5][18]

Data synthesized from Bielec F, et al. J Clin Med. 2023.[5][18]

Similarly, historical studies have noted cross-resistance between nitrofurazone and nitrofurantoin, although the resistance levels can differ.[4][19] Strains selected for nitrofurantoin resistance often show some level of resistance to nitrofurazone, and vice-versa.[19] This is expected, as resistance in E. coli to both drugs is primarily mediated by mutations in the nfsA and nfsB nitroreductase genes.[7][8]

Table 2: Expected Cross-Resistance Profile Based on Mechanism

Resistance MechanismAffected Nitrofuran DerivativesRationale
nfsA/nfsB Inactivation Nitrofurantoin, Furazidin, Nitrofurazone, FurazolidoneAll are prodrugs requiring activation by these nitroreductases. Loss of enzyme function prevents activation of the entire class.[2][8]
oqxAB Efflux Pump Nitrofurantoin (demonstrated), likely othersAs a multidrug efflux pump, it may recognize and export other structurally similar nitrofuran derivatives.[1][13]
ribE Mutation Nitrofurantoin, likely othersReduced FMN cofactor availability would impair the function of NfsA/B, affecting the activation of all nitrofuran substrates.[3][6]

Conclusion and Implications for Drug Development

The experimental evidence strongly supports the existence of significant cross-resistance among nitrofuran derivatives, primarily driven by shared mechanisms of drug activation.[5] For researchers in drug development, this has critical implications:

  • Existing Resistance Matters: Any new nitrofuran derivative is likely to be ineffective against bacterial strains that already possess mutations in the nfsA and nfsB genes. Screening novel compounds against a panel of characterized resistant strains, as outlined in this guide, is a crucial early step to deselect candidates with inherent resistance liabilities.[20]

  • Targeting Activation is a Double-Edged Sword: While the prodrug nature of nitrofurans contributes to their multi-targeted efficacy, it also presents a straightforward path to resistance via inactivation of the activating enzymes.

  • Overcoming Cross-Resistance: Future efforts in nitrofuran development could focus on designing molecules that are either not substrates for common efflux pumps or do not require activation by NfsA or NfsB, potentially by being activated by different, essential bacterial reductases.

By employing the systematic, validated workflows detailed in this guide, researchers can generate high-quality, comparative data to better understand the landscape of nitrofuran resistance and make more informed decisions in the critical mission of antimicrobial drug discovery.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde. As a compound frequently synthesized and utilized in medicinal chemistry and drug development, ensuring its proper disposal is paramount to maintaining laboratory safety, environmental integrity, and regulatory compliance. This guide is designed for researchers, scientists, and laboratory managers, offering field-proven insights grounded in established safety protocols.

Hazard Assessment: Understanding the Risk Profile

  • Halogenated Organic Compound: The presence of a chlorine atom classifies this compound as a halogenated organic. Halogenated wastes are often subject to specific disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts, such as dioxins, if not incinerated at appropriate temperatures.[2][3][4]

  • Nitroaromatic Compound: Nitroaromatic compounds are frequently toxic and can be reactive or even explosive under certain conditions.[5] They are noted for their environmental persistence and potential for adverse health effects.

  • Toxicity and Irritation: Based on data from similar compounds like 5-(4-Nitrophenyl)-2-furaldehyde and 2-Chloro-5-nitrophenol, this chemical should be presumed to be harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[6][7][8][9][10]

Given these characteristics, this compound must be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it would likely be classified based on its characteristics (Toxicity, Reactivity) and its composition.[11][12]

Parameter Description & Guidance Potential EPA Waste Codes
Hazard Classification Toxic, Irritant, Environmental Hazard. Likely a reactive chemical.[5][7]D003 (Reactivity) : Possible due to the nitro group.[13] F002/F004 : If dissolved in or mixed with certain spent solvents.[13][14]
Physical State SolidN/A
Primary Hazards Acute toxicity (oral, dermal), skin/eye irritation, respiratory irritation.[6][7][9]N/A
Incompatible Materials Strong oxidizing agents, strong bases.[6]N/A

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.[1][15] The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, adequate protective equipment.[16]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[1]

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid compound or its waste solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Step-by-Step Disposal Protocol

The cardinal rule for chemical disposal is segregation. Improperly mixed waste streams can lead to violent chemical reactions, the generation of toxic gases, and significantly increased disposal costs.[17][18] This protocol ensures waste is handled safely from the point of generation to its final collection container.

Step 1: Container Selection

Choose a waste container that is chemically compatible with halogenated nitroaromatic compounds. The best practice is often to use the original reagent bottle or a new, clean container designated for this specific waste stream.[19][20]

  • Recommended: High-density polyethylene (HDPE) or glass bottles.

  • Prohibited: Do not use metal containers, which can be corroded by acidic byproducts, or food-grade containers.[17][19]

  • Ensure the container has a secure, leak-proof cap.[11][15]

Step 2: Waste Collection & Segregation

This compound and any materials contaminated with it must be collected as Halogenated Organic Waste .

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in the lab, at or near the point of waste generation, for your hazardous waste container.[18][21][22] This area must be under the control of laboratory personnel.

  • Segregate Waste Streams:

    • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, methanol, hexane).[2][4] Mixing non-halogenated waste into a halogenated stream needlessly increases the volume of the more expensive waste category.

    • DO NOT mix with acids, bases, or oxidizers.[3]

    • Solid Waste: Collect pure, unadulterated this compound, reaction byproducts, or contaminated consumables (e.g., weigh boats, contaminated silica gel) in a clearly labeled solid waste container.

    • Liquid Waste: Collect solutions of the compound (e.g., from chromatography fractions or reaction workups) in a designated liquid waste container. Ensure the solvents are also halogenated (e.g., dichloromethane, chloroform). If the compound is dissolved in a non-halogenated solvent, the entire mixture MUST be treated as halogenated waste.[2]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement. As soon as the first drop of waste is added to the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[18][23]

The label must include:

  • The words "Hazardous Waste" .[18]

  • The full chemical name: "Waste this compound" . Do not use abbreviations.[2]

  • A complete list of all constituents in the container, including solvents, with their approximate percentages or volumes.[18]

  • The specific hazard characteristics (e.g., Toxic, Reactive, Irritant).[23]

  • The generator's name, lab location (building and room number), and the date accumulation started.[18]

Step 4: Storage and Pickup

Store the sealed and labeled waste container in your designated SAA.

  • The container must be kept closed at all times except when actively adding waste.[2][23]

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[11][17]

  • Store incompatible waste types separately.[18][20]

  • Once the container is full, or within one year of the start date (regulations may vary by institution), contact your EHS department to request a waste pickup.[18][23] Do not move the waste to a central storage area yourself.[20]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

G Workflow for this compound Waste Disposal A Waste Generation (e.g., reaction residue, contaminated items) B Is the waste solid or liquid? A->B C Solid Waste Stream B->C Solid D Liquid Waste Stream B->D Liquid E Select Compatible Container (HDPE or Glass) For Solid Halogenated Waste C->E F Select Compatible Container (HDPE or Glass) For Liquid Halogenated Waste D->F G Affix 'Hazardous Waste' Label IMMEDIATELY E->G F->G H List all constituents: 'Waste this compound' and any solvents with percentages. G->H I Store in designated SAA with secondary containment. H->I J Keep container closed. I->J K Container Full? J->K L Contact EHS for Pickup K->L Yes M Continue accumulation. K->M No M->J

Caption: Decision workflow for proper waste segregation and disposal.

Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: If the spill is large, highly concentrated, or you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS emergency line.[2][19]

  • Small Spill Cleanup:

    • Wearing full PPE, contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels on the neat compound.[24]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.[19]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[1][7]

    • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids.[1][6]

    • Inhalation: Move to fresh air immediately.[1][6]

    • In all cases of exposure, seek immediate medical attention and provide the SDS for a structurally similar compound if available.

Waste Minimization

The most effective disposal strategy is to minimize waste generation in the first place.[23][25] Consider these practices:

  • Scale Reduction: Reduce the scale of experiments whenever possible to decrease the volume of waste produced.[23][26]

  • Inventory Management: Purchase and use only the amount of chemical needed for your experiments to avoid disposal of expired or unwanted reagents.[25][26]

  • Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[23]

By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure compliance with federal and local regulations, and protect our shared ecosystem. When in doubt, always consult with your institution's Environmental Health and Safety department.[1][27]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.